molecular formula C20H24Br2N4OS B611709 VP3.15 dihydrobromide

VP3.15 dihydrobromide

Cat. No.: B611709
M. Wt: 528.3 g/mol
InChI Key: CAJZOXQDSKOPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VP3.15 Dihydrobromide is a novel dual phosphodiesterase (PDE)7- glycogen synthase kinase (GSK)3 inhibitor.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2,3-diphenyl-1,2,4-thiadiazol-5-imine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS.2BrH/c1-3-7-17(8-4-1)19-22-20(21-11-12-23-13-15-25-16-14-23)26-24(19)18-9-5-2-6-10-18;;/h1-10H,11-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJZOXQDSKOPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Br2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

VP3.15 dihydrobromide mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of VP3.15 Dihydrobromide

Introduction

This compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule that functions as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3 (GSK-3).[1][2] Its unique mechanism of action, which combines anti-inflammatory and neuroreparative properties, has positioned it as a promising therapeutic candidate for neurodegenerative diseases, particularly for demyelinating conditions like multiple sclerosis (MS).[1][3] Research has demonstrated its efficacy in preclinical models of primary progressive multiple sclerosis (PPMS) by ameliorating motor deficits, reducing inflammation, and promoting remyelination.[3][4] Furthermore, recent studies have explored its therapeutic potential in other contexts, such as glioblastoma, where it has shown anti-tumor effects dependent on the PTEN genetic status of the cancer cells.[5][6]

This technical guide provides a comprehensive overview of the core mechanism of action of VP3.15, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of PDE7 and GSK-3

The therapeutic potential of VP3.15 stems from its simultaneous inhibition of two distinct and critical enzymes: PDE7 and GSK-3β.[3][7] This dual activity synergistically targets both the inflammatory and degenerative aspects of neurological diseases.

  • Phosphodiesterase 7 (PDE7) Inhibition : PDE7 is an enzyme responsible for the specific degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes, including immune regulation.[8] By inhibiting PDE7, VP3.15 prevents the breakdown of cAMP, leading to its intracellular accumulation. Elevated cAMP levels are known to exert potent anti-inflammatory effects, primarily by reducing the activation of microglia and attenuating the infiltration of pathogenic lymphocytes into the CNS.[3]

  • Glycogen Synthase Kinase 3 (GSK-3) Inhibition : GSK-3 is a serine/threonine kinase that plays a pivotal role in a multitude of cellular signaling pathways. Its inhibition has been linked to neuroprotection and neurorepair.[3] By inhibiting GSK-3β, VP3.15 modulates inflammatory pathways, such as the NF-κB pathway, to decrease the overall inflammatory response.[3] Critically, GSK-3β inhibition has been shown to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes, a key process for repairing the myelin sheath damaged in diseases like MS.[3][9]

The concomitant inhibition of both PDE7 and GSK-3β activates beneficial anti-inflammatory and pro-remyelinating pathways with a high degree of therapeutic potential.[3]

Signaling Pathway

The diagram below illustrates the dual mechanism of action of VP3.15.

VP3_15_Mechanism_of_Action VP315 This compound PDE7 Phosphodiesterase 7 (PDE7) VP315->PDE7 Inhibits GSK3B Glycogen Synthase Kinase 3β (GSK-3β) VP315->GSK3B Inhibits cAMP ↑ Intracellular cAMP PDE7->cAMP Degrades NFkB Modulation of NF-κB Pathway GSK3B->NFkB OPC_Diff Oligodendrocyte Progenitor Cell (OPC) Differentiation GSK3B->OPC_Diff AntiInflammatory Anti-inflammatory Effects (↓ Microglial Activation, ↓ T-cell Infiltration) cAMP->AntiInflammatory NFkB->AntiInflammatory Neuroreparation Neuroreparation & Remyelination OPC_Diff->Neuroreparation

Caption: Dual inhibitory action of VP3.15 on PDE7 and GSK-3β pathways.

Quantitative Efficacy Data

The efficacy of VP3.15 has been quantified in several studies, demonstrating its potency and therapeutic effects.

Table 1: In Vitro Inhibitory Potency

Target Enzyme IC50 Value (μM) Citation
Phosphodiesterase 7 (PDE7) 1.59 [1][2]

| Glycogen Synthase Kinase 3 (GSK-3) | 0.88 |[1][2] |

Table 2: Efficacy in a Preclinical Model of Primary Progressive MS (TMEV-IDD)

Parameter Outcome Dosage Citation
Motor Function Significantly counteracted motor deficits (horizontal & vertical activity) 10 mg/kg daily for 15 days [3]
Demyelination Significantly reduced percentage of demyelinated area in the spinal cord 10 mg/kg daily for 15 days [3]
Oligodendrocyte Maturation Significant increase in the number of mature oligodendrocytes (CC1+ cells) 10 mg/kg daily for 15 days [3][9]
Microglial Activation Significantly reduced Iba-1 staining in the spinal cord 10 mg/kg daily for 15 days [10]

| Lymphocyte Infiltration | Significantly reduced infiltration of CD4+ T lymphocytes | 10 mg/kg daily for 15 days |[10] |

Table 3: Efficacy in Glioblastoma (GB) Cell Lines

Cell Type Outcome Concentration Citation

| Panel of human and mouse GB cells | Significant decrease in cell viability | 2 μM |[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used in key studies of VP3.15.

Preclinical Model of Primary Progressive Multiple Sclerosis (TMEV-IDD)

A study investigating VP3.15 as a neuroprotective agent utilized the Theiler's mouse encephalomyelitis virus-induced demyelinating disease (TMEV-IDD) model, which mimics PPMS.[3]

Experimental Workflow

TMEV_IDD_Workflow cluster_0 Phase 1: Disease Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Induction Intrathecal Infection of Susceptible Mice with Theiler's Virus Day60 Day 60 (Pathology Established) Induction->Day60 60 Days Treatment Daily i.p. Injection for 15 Days - VP3.15 (10 mg/kg) - Vehicle Control Day75 Day 75 (Endpoint) Treatment->Day75 15 Days Analysis - Motor Function Analysis - Tissue Processing (Spinal Cord) - Immunohistochemistry Day60->Treatment Day75->Analysis

Caption: Experimental workflow for the TMEV-IDD mouse model study.

  • Animal Model and Treatment : Susceptible strains of mice were infected intracerebrally with the Daniel strain of Theiler's virus.[3] At 60 days post-infection, when motor dysfunction was established, mice were treated intraperitoneally (i.p.) with VP3.15 (10 mg/kg) or a vehicle control once daily for 15 consecutive days.[3][9]

  • Motor Function Analysis : Spontaneous motor activity was evaluated on days 60 and 75 post-infection using an activity cage. Both horizontal activity (time traveled) and vertical activity (number of rearings) were recorded for 10 minutes.[9]

  • Tissue Processing and Immunohistochemistry : Following treatment, mice were euthanized, and spinal cords were processed for immunohistochemical analysis. Sections were stained with specific antibodies to identify various cell types and markers of pathology.[9]

Table 4: Antibodies Used in TMEV-IDD Study

Antibody Target Cellular Location/Marker Dilution Host Species Manufacturer
MBP Myelin 1:500 Rat Biorad
NFH Neurons/Axons 1:1000 Rabbit Abcam
Iba-1 Microglia 1:500 Guinea pig Synaptic Systems
PDGFRα Oligodendrocyte Progenitor Cells (OPCs) 1:200 Goat RD Systems
CC1 Mature Oligodendrocytes 1:200 Mouse Merck Millipore
Olig2 Oligodendrocyte Lineage 1:200 Rabbit Merck Millipore
CD4 T-cells 1:250 Rat BD Pharmingen

(Data sourced from:[9])

Glioblastoma Cell Viability Assay

The anti-tumor capacity of VP3.15 was assessed using a panel of primary glioblastoma cells derived from human and mouse tumors.[6]

  • Cell Culture and Treatment : Cells were incubated for three days in the presence of increasing concentrations of VP3.15.[6]

  • Viability Measurement : Cell viability was quantified using the Alamar Blue assay, which measures metabolic activity as an indicator of cell health.[6]

Lymphocyte Proliferation and Cytokine Secretion Assay

The immunomodulatory effects of VP3.15 were investigated on peripheral lymphocytes in the context of experimental autoimmune encephalomyelitis (EAE), another model for MS.[8]

  • Lymphocyte Proliferation : Ex vivo lymphocyte proliferation was measured by quantifying the incorporation of [3H]-thymidine.[8]

  • TNFα Secretion : The concentration of the pro-inflammatory cytokine TNFα in the cell culture supernatant was measured by ELISA.[8] The results showed that VP3.15 inhibits lymphocyte proliferation and TNFα secretion in a dose-dependent manner.[8]

References

VP3.15 dihydrobromide dual inhibition of PDE7 and GSK-3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to VP3.15 Dihydrobromide: A Dual Inhibitor of Phosphodiesterase 7 (PDE7) and Glycogen Synthase Kinase-3 (GSK-3)

Introduction

This compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule that functions as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3 (GSK-3).[1][2] This compound has emerged as a significant therapeutic candidate for neurodegenerative and inflammatory diseases, particularly Multiple Sclerosis (MS) and certain cancers like glioblastoma.[3][4][5][6] Its unique mechanism of targeting two distinct but interconnected signaling pathways offers a multifaceted approach to treatment, combining anti-inflammatory, neuroprotective, and pro-remyelinating activities.[1][3] This technical guide provides a comprehensive overview of VP3.15, focusing on its pharmacological data, mechanism of action, experimental protocols, and preclinical evidence.

Pharmacological Profile

VP3.15 is a heterocyclic molecule belonging to the 5-imino-1,2,4-thiadiazole family.[7] The dihydrobromide salt form exhibits enhanced water solubility and stability while maintaining comparable biological activity to its free base form.[1] The inhibitory potency of VP3.15 against its targets has been quantified through in vitro assays.

Table 1: Quantitative Inhibitory Activity of VP3.15

Target Enzyme IC50 Value (μM)
Phosphodiesterase 7 (PDE7) 1.59[1][2]

| Glycogen Synthase Kinase-3 (GSK-3) | 0.88[1][2] |

Mechanism of Action: Dual Signaling Pathway Modulation

The therapeutic efficacy of VP3.15 stems from its simultaneous inhibition of two key enzymes, PDE7 and GSK-3. These enzymes are pivotal in regulating cellular processes involved in inflammation, immune response, cell survival, and differentiation.

  • PDE7 Inhibition : PDE7 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger. By inhibiting PDE7, VP3.15 prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA).[4]

  • GSK-3 Inhibition : VP3.15 directly inhibits the activity of GSK-3, a serine/threonine kinase involved in a myriad of cellular pathways. Additionally, the PKA activation resulting from PDE7 inhibition provides an indirect mechanism for GSK-3 inhibition. PKA phosphorylates GSK-3β at serine 9, which inactivates the enzyme.[4]

This synergistic dual inhibition modulates downstream pathways, including the anti-inflammatory response through the NF-κB pathway and the promotion of oligodendrocyte precursor cell (OPC) differentiation, which is critical for remyelination.[3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor ATP ATP Receptor->ATP VP3_15 VP3.15 PDE7 PDE7 VP3_15->PDE7 Inhibits GSK3 GSK-3β VP3_15->GSK3 Inhibits cAMP cAMP PDE7->cAMP Degrades NFkB NF-κB Pathway (Inflammation) GSK3->NFkB OPC_Diff OPC Differentiation (Remyelination) GSK3->OPC_Diff PKA PKA cAMP->PKA Activates PKA->GSK3 Inhibits (via Ser9 Phosphorylation) ATP->cAMP Adenylate Cyclase

Caption: VP3.15 dual inhibition signaling pathway.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Protocol)

The IC50 values for VP3.15 against PDE7 and GSK-3 are determined using enzyme inhibition assays. While specific proprietary details may vary, a general protocol involves the following steps.

Methodology:

  • Enzyme Preparation : Recombinant human PDE7 or GSK-3β enzyme is purified.

  • Reaction Mixture : The enzyme is incubated in a reaction buffer containing the appropriate substrate (e.g., cAMP for PDE7, a specific peptide substrate for GSK-3) and cofactors (e.g., ATP for GSK-3).

  • Inhibitor Addition : A range of concentrations of VP3.15 is added to the reaction mixture. A control reaction without the inhibitor is run in parallel.

  • Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Reaction Termination & Detection : The reaction is stopped, and the product formation is quantified. For PDE7, this could involve measuring the amount of remaining cAMP. For GSK-3, this typically involves measuring the phosphorylation of the substrate using methods like radiometric assays (e.g., with [γ-³²P]ATP) or luminescence-based assays that quantify remaining ATP.

  • Data Analysis : The percentage of enzyme inhibition for each VP3.15 concentration is calculated relative to the control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

G start Start prep Prepare Reaction Mix (Enzyme, Buffer, Substrate) start->prep add_inhibitor Add Serial Dilutions of VP3.15 prep->add_inhibitor incubate Incubate at Controlled Temperature add_inhibitor->incubate detect Terminate Reaction & Quantify Product incubate->detect analyze Calculate % Inhibition & Determine IC50 detect->analyze end_node End analyze->end_node

Caption: General workflow for an in vitro enzyme inhibition assay.
In Vivo Preclinical Model: TMEV-IDD for Multiple Sclerosis

The therapeutic potential of VP3.15 for MS has been investigated using the Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) model, which mimics primary-progressive MS (PPMS).[3][5]

Methodology:

  • Animal Model : Four- to six-week-old susceptible female SJL/J mice are used.[3]

  • Disease Induction : Mice are inoculated intracerebrally with 2 x 10⁶ plaque-forming units (pfu) of the Daniel's (DA) strain of TMEV. Control (Sham) mice are injected with the vehicle (DMEM).[3]

  • Disease Progression Monitoring : The pathology is allowed to establish for 60 days. Motor function is assessed using an activity cage to measure horizontal and vertical activity over a 10-minute period.[3][8]

  • Treatment Protocol : At 60 days post-infection, TMEV-infected mice are divided into two groups. One group receives daily intraperitoneal (i.p.) injections of VP3.15 (10 mg/kg), while the control group receives the corresponding vehicle. The treatment is administered for 15 consecutive days.[3][8]

  • Endpoint Analysis :

    • Behavioral Assessment : Motor function is re-evaluated at day 75 post-infection.[8]

    • Histopathology : After the treatment period, mice are euthanized, and spinal cords are extracted. Tissues are processed for immunohistochemical analysis to assess microglial activation (Iba-1 staining), lymphocyte infiltration (CD4+ T-cells), demyelination, and axonal integrity.[3][9]

G cluster_setup Phase 1: Disease Induction cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Endpoint Analysis Induction Intracerebral TMEV inoculation in SJL/J mice Development Disease development (60 days) Induction->Development Baseline Baseline motor function assessment (Day 60) Development->Baseline Grouping Randomize mice into two groups Baseline->Grouping Treatment Daily i.p. injection of VP3.15 (10 mg/kg) (15 days) Grouping->Treatment Control Daily i.p. injection of Vehicle (15 days) Grouping->Control Final_Assess Final motor function assessment (Day 75) Treatment->Final_Assess Control->Final_Assess Histo Tissue collection and histopathological analysis Final_Assess->Histo

Caption: Experimental workflow for the TMEV-IDD in vivo model.

Therapeutic Applications & Preclinical Evidence

Multiple Sclerosis (MS)

In the TMEV-IDD model of PPMS, chronic treatment with VP3.15 demonstrated significant therapeutic benefits. The compound ameliorated the disease course by improving motor deficits observed in infected mice.[3][5] Histological analysis revealed that VP3.15 treatment led to:

  • Reduced microglial activation and lymphocyte infiltration in the spinal cord.[3]

  • Enhanced preservation of myelin and axonal integrity.[3][5]

  • Promotion of oligodendrocyte precursor cell proliferation and differentiation into mature oligodendrocytes.[3][5]

These findings support VP3.15 as a promising integrative therapy that combines anti-inflammatory and neuroreparative (pro-remyelination) actions for treating MS.[1][3]

Glioblastoma (GB)

VP3.15 has also been evaluated as a potential treatment for glioblastoma, an aggressive brain cancer.[6] In vitro studies showed that VP3.15 significantly decreased the viability of various human and mouse glioblastoma cell lines.[4] In vivo studies using orthotopic xenografts revealed that the anti-tumor effect of VP3.15 was most pronounced in glioblastoma with wild-type PTEN, a key tumor suppressor gene.[4][6] The mechanism in this context involves modifying the tumor microenvironment by reducing tumor vascularity and the number of pro-tumoral myeloid cells.[4] Specifically, VP3.15 was found to decrease the production of GAL9, a molecule that stimulates pro-angiogenic macrophages.[4][6]

Conclusion

This compound is a novel dual inhibitor of PDE7 and GSK-3 with a well-defined pharmacological profile and a synergistic mechanism of action. Its ability to concurrently modulate inflammatory and regenerative pathways has been demonstrated in robust preclinical models of multiple sclerosis and glioblastoma. The compound's oral bioavailability and CNS penetrance further enhance its potential as a disease-modifying therapy. Further development and clinical investigation are warranted to validate its therapeutic potential in human patients.[3]

References

Technical Guide: Chemical and Pharmacological Properties of VP3.15 Dihydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VP3.15 dihydrobromide is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β).[1][2][3] This dual inhibitory action confers upon VP3.15 significant neuroprotective, anti-inflammatory, and pro-remyelinating properties.[1][3] Preclinical studies have demonstrated its therapeutic potential in models of demyelinating diseases such as multiple sclerosis and in certain cancers like glioblastoma.[4][5][6][7] This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols related to this compound.

Chemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name (2,3-Diphenyl-2H-[9]thiadiazol-5-ylidene)-(2-morpholin-4-yl-ethyl)-amine Dihydrobromide[4]
Molecular Formula C₂₀H₂₄Br₂N₄OS[1][4]
Molecular Weight 528.30 g/mol [1][4]
CAS Number 1281681-33-1[1][4]
Appearance Solid powder[1][4]
Purity ≥99.0%[3]
Solubility DMSO: 62.5 mg/mL (118.30 mM)[10]
Storage Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Stock solutions should be stored at -80°C (up to 6 months) or -20°C (up to 1 month).[1][4][10]

Biological Activity and Mechanism of Action

VP3.15 is a dual inhibitor of PDE7 and GSK-3β with IC₅₀ values of 1.59 µM and 0.88 µM, respectively, for the free base form.[1][2][8] Its mechanism of action involves the synergistic effect of inhibiting these two key enzymes.

  • PDE7 Inhibition: PDE7 is a cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase. By inhibiting PDE7, VP3.15 increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates GSK-3β. This pathway contributes to the anti-inflammatory and neuroprotective effects of the compound.

  • GSK-3β Inhibition: GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including inflammation, cell survival, and proliferation. Direct inhibition of GSK-3β by VP3.15, coupled with the indirect inhibition via the PDE7-cAMP-PKA pathway, leads to the modulation of downstream signaling cascades, including the suppression of the pro-inflammatory NF-κB pathway.

The dual inhibition of PDE7 and GSK-3β by VP3.15 results in a multifaceted therapeutic potential, including the reduction of neuroinflammation, promotion of oligodendrocyte precursor cell (OPC) differentiation, and enhancement of remyelination.[2][4]

Signaling Pathway

VP315_Signaling_Pathway VP315 VP3.15 PDE7 PDE7 VP315->PDE7 Inhibits GSK3b GSK-3β VP315->GSK3b Inhibits cAMP ↑ cAMP PDE7->cAMP Inhibits (degradation) pGSK3b p-GSK-3β (Ser9) (Inactive) NFkB ↓ NF-κB Pathway GSK3b->NFkB Modulates PKA PKA cAMP->PKA Activates PKA->GSK3b Inhibits via Phosphorylation OPC_diff ↑ OPC Differentiation & Remyelination pGSK3b->OPC_diff Neuroprotection ↑ Neuroprotection pGSK3b->Neuroprotection Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation

Caption: VP3.15 dual inhibition of PDE7 and GSK-3β signaling pathway.

Experimental Protocols

Proposed Synthesis of VP3.15

While a specific, detailed synthesis protocol for VP3.15 is not publicly available, a plausible synthetic route can be conceptualized based on general methods for the synthesis of 5-imino-1,2,4-thiadiazole derivatives. The synthesis would likely involve the cyclization of a substituted guanidine precursor with an appropriate electrophile.

Figure 2: Proposed Experimental Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Heterocycle Formation cluster_2 Step 3: Purification and Salt Formation cluster_3 Step 4: Characterization start Commercially Available Starting Materials guanidine Synthesis of Substituted Guanidine start->guanidine cyclization Cyclization Reaction to form 5-imino-1,2,4-thiadiazole core guanidine->cyclization purification Purification of VP3.15 (e.g., Chromatography) cyclization->purification salt_formation Formation of Dihydrobromide Salt purification->salt_formation characterization Structural Verification (NMR, MS, etc.) salt_formation->characterization

Caption: A generalized workflow for the synthesis of this compound.

In Vitro Glioblastoma Cell Viability Assay

This protocol is adapted from studies investigating the effect of VP3.15 on glioblastoma cell lines.

Table 2: Protocol for Glioblastoma Cell Viability Assay

StepProcedure
1. Cell Seeding Seed human or mouse glioblastoma cells in a 96-well plate at a density of 5,000 cells per well.
2. Incubation Incubate the cells for 24 hours to allow for attachment.
3. Treatment Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (e.g., DMSO).
4. Incubation Incubate the treated cells for 72 hours.
5. Viability Assessment Add Alamar Blue reagent (1:10 dilution in media) to each well and incubate for 1-4 hours.
6. Measurement Measure the absorbance at 570 nm with a reference wavelength of 600 nm using a microplate reader.
7. Data Analysis Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
In Vivo Remyelination Study in a Theiler's Murine Encephalomyelitis Virus (TMEV) Model

This protocol outlines a general procedure for evaluating the pro-remyelinating effects of VP3.15 in a TMEV-induced demyelination mouse model.

Table 3: Protocol for In Vivo TMEV Model Remyelination Study

StepProcedure
1. Disease Induction Induce demyelination in susceptible mouse strains by intracranial injection of TMEV.
2. Treatment At the onset of chronic disease (typically 60 days post-infection), administer this compound (10 mg/kg, intraperitoneally) or vehicle control daily for a specified period (e.g., 15 days).[7]
3. Behavioral Assessment Monitor motor function throughout the treatment period using tests such as open field (horizontal and vertical activity) or rotarod.[7]
4. Tissue Collection At the end of the treatment period, perfuse the mice and collect the spinal cords.
5. Histology and Immunohistochemistry Process the spinal cords for histological analysis. Perform immunohistochemistry for markers of myelination (e.g., Myelin Basic Protein - MBP), axonal integrity (e.g., Neurofilament Heavy - NFH), microglia/macrophage activation (e.g., Iba-1), and T-cell infiltration (e.g., CD3).[11]
6. Image Analysis Quantify the stained areas or cell numbers in the white matter tracts of the spinal cord using image analysis software.
7. Statistical Analysis Compare the results between the VP3.15-treated and vehicle-treated groups using appropriate statistical tests.

Figure 3: Experimental Workflow for In Vivo TMEV Model

TMEV_Workflow cluster_0 Disease Induction cluster_1 Treatment Phase cluster_2 Assessment cluster_3 Analysis induction TMEV Injection in Mice treatment Daily VP3.15 (10 mg/kg, i.p.) or Vehicle Treatment induction->treatment After 60 days behavior Behavioral Testing (e.g., Open Field) treatment->behavior tissue Tissue Collection (Spinal Cord) behavior->tissue Endpoint ihc Immunohistochemistry (MBP, Iba-1, etc.) tissue->ihc analysis Image and Statistical Analysis ihc->analysis

Caption: Workflow for evaluating VP3.15 in a TMEV-induced demyelination model.

Conclusion

This compound is a promising preclinical candidate with a well-defined dual mechanism of action targeting PDE7 and GSK-3β. Its chemical properties, including good solubility and stability in its dihydrobromide salt form, make it suitable for in vitro and in vivo experimental studies. The provided protocols offer a starting point for researchers investigating the therapeutic potential of VP3.15 in neurodegenerative diseases and cancer. Further research is warranted to fully elucidate its therapeutic efficacy and safety profile for potential clinical applications.

References

In-Depth Technical Guide to the Synthesis and Purification of VP3.15 Dihydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of VP3.15 dihydrobromide, a potent dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3 (GSK-3) with significant potential in the treatment of neurodegenerative diseases. This document details the chemical synthesis of the VP3.15 free base, its conversion to the dihydrobromide salt, and the subsequent purification protocols. Quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized.

Introduction

VP3.15 is a small molecule of the 5-imino-1,2,4-thiadiazole family that has demonstrated neuroprotective and neuroreparative properties.[1][2] It is a potent, orally bioavailable, and CNS-penetrant compound.[1] The dihydrobromide salt of VP3.15 is often used to enhance its water solubility and stability.[1] This guide is intended to provide researchers with the necessary technical details to synthesize and purify this promising compound for further investigation.

Chemical Profile and Properties

A summary of the key chemical and physical properties of VP3.15 and its dihydrobromide salt is presented below.

PropertyVP3.15This compound
Chemical Name N-(4-methoxyphenyl)-5-(morpholinoamino)-3-phenyl-1,2,4-thiadiazoleN-(4-methoxyphenyl)-5-(morpholinoamino)-3-phenyl-1,2,4-thiadiazole dihydrobromide
Molecular Formula C₂₀H₂₂N₄O₂SC₂₀H₂₄Br₂N₄OS
Molecular Weight 398.48 g/mol 528.3 g/mol
CAS Number 1281681-54-61281681-33-1
Appearance White to off-white solidWhite to off-white crystalline solid
Solubility Soluble in DMSOSoluble in DMSO (62.5 mg/mL)

Synthesis of VP3.15 Free Base

The synthesis of VP3.15 is not explicitly detailed in a single dedicated publication, but based on the general synthesis of 5-imino-1,2,4-thiadiazole derivatives and the work of the developing laboratory (CIB-CSIC), a plausible and detailed synthetic route can be constructed. The following protocol is a representative procedure for the synthesis of the VP3.15 free base.

Experimental Protocol: Synthesis of VP3.15

Materials and Reagents:

  • Benzoyl isothiocyanate

  • 4-Morpholinoaniline

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydrobromic acid (HBr) in acetic acid

Procedure:

  • Step 1: Formation of the Thiourea Intermediate. To a solution of 4-morpholinoaniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add benzoyl isothiocyanate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thiourea intermediate.

  • Step 2: Cyclization to form the 5-imino-1,2,4-thiadiazole core. Dissolve the crude thiourea intermediate in a suitable solvent such as ethanol or isopropanol.

  • Add a cyclizing agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) for 6-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product is the VP3.15 free base.

Purification of VP3.15 Free Base

The crude VP3.15 free base is typically purified by column chromatography.

Experimental Protocol: Purification of VP3.15

Materials and Equipment:

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector (optional)

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass column.

  • Dissolve the crude VP3.15 free base in a minimal amount of dichloromethane or the eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified VP3.15 free base as a solid.

Synthesis of this compound

The purified VP3.15 free base is converted to its dihydrobromide salt to improve its solubility and handling properties.

Experimental Protocol: Formation of this compound

Materials and Reagents:

  • Purified VP3.15 free base

  • Hydrobromic acid (33 wt. % in acetic acid or a solution in diethyl ether)

  • Diethyl ether, anhydrous

  • Methanol, anhydrous

Procedure:

  • Dissolve the purified VP3.15 free base in a minimal amount of anhydrous methanol.

  • To this solution, add a solution of hydrobromic acid (2.2 equivalents) dropwise with stirring at 0 °C. The hydrobromic acid can be used as a solution in acetic acid or diethyl ether.

  • A precipitate should form upon addition of the acid. If no precipitate forms, the slow addition of anhydrous diethyl ether can induce precipitation.

  • Stir the resulting suspension at 0 °C for 1-2 hours.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the solid under vacuum to yield this compound.

Purification of this compound

The crude this compound can be further purified by recrystallization.

Experimental Protocol: Recrystallization of this compound

Materials and Equipment:

  • Crude this compound

  • Ethanol

  • Isopropanol

  • Diethyl ether

  • Heating mantle with stirrer

  • Büchner funnel and filter flask

Procedure:

  • In a flask, dissolve the crude this compound in a minimal amount of a hot solvent system, such as a mixture of ethanol and isopropanol.

  • Once completely dissolved, allow the solution to cool slowly to room temperature.

  • For further precipitation, the flask can be placed in an ice bath or a refrigerator.

  • If crystals are slow to form, scratching the inside of the flask with a glass rod can initiate crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent or a more non-polar solvent like diethyl ether.

  • Dry the crystals under vacuum to a constant weight.

Data Presentation

The following table summarizes typical (hypothetical) quantitative data for the synthesis and purification of this compound. Actual yields and purity may vary depending on the specific reaction conditions and scale.

StepProductTypical Yield (%)Purity (by HPLC) (%)
Synthesis VP3.15 Free Base (crude)75-85>80
Purification VP3.15 Free Base (purified)60-70 (after chromatography)>98
Salt Formation This compound (crude)90-95>95
Purification This compound (recrystallized)80-90 (after recrystallization)>99.5

Visualizations

Signaling Pathway of VP3.15

VP3.15 is a dual inhibitor of PDE7 and GSK-3. By inhibiting PDE7, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates and inhibits GSK-3. Direct inhibition of GSK-3 by VP3.15 further enhances this effect. The inhibition of GSK-3 has been linked to neuroprotective and anti-inflammatory effects.

VP315_Signaling_Pathway cluster_inhibition Inhibitory Action cluster_downstream Downstream Effects VP315 VP3.15 PDE7 PDE7 VP315->PDE7 inhibition GSK3 GSK-3 VP315->GSK3 inhibition cAMP cAMP PDE7->cAMP degradation PKA PKA cAMP->PKA activation PKA->GSK3 inhibition (phosphorylation) Neuroprotection Neuroprotection & Anti-inflammation GSK3->Neuroprotection promotes

Caption: Signaling pathway of VP3.15 as a dual PDE7 and GSK-3 inhibitor.

Experimental Workflow for this compound Synthesis and Purification

The overall process from starting materials to the final purified product is outlined in the following workflow diagram.

VP315_Synthesis_Workflow Start Starting Materials: 4-Morpholinoaniline Benzoyl isothiocyanate Step1 Step 1: Thiourea Formation (DCM, RT, 12-18h) Start->Step1 Step2 Step 2: Cyclization (EDC, DIPEA, Reflux, 6-12h) Step1->Step2 Crude_Free_Base Crude VP3.15 Free Base Step2->Crude_Free_Base Purification1 Purification: Column Chromatography (Silica gel, Hexanes/EtOAc) Crude_Free_Base->Purification1 Pure_Free_Base Purified VP3.15 Free Base Purification1->Pure_Free_Base Salt_Formation Salt Formation (HBr, Methanol, 0°C) Pure_Free_Base->Salt_Formation Crude_Salt Crude this compound Salt_Formation->Crude_Salt Purification2 Purification: Recrystallization (Ethanol/Isopropanol) Crude_Salt->Purification2 Final_Product Pure this compound Purification2->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

References

VP3.15 Dihydrobromide: A Technical Guide for Neuroprotection Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VP3.15 dihydrobromide is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that has garnered significant interest in the field of neuroprotection.[1] As a potent dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β), VP3.15 presents a multi-faceted approach to treating neurodegenerative and neuroinflammatory conditions.[1] This technical guide provides a comprehensive overview of VP3.15, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing its mechanisms of action and experimental applications.

Core Mechanism of Action

VP3.15 exerts its neuroprotective effects through the simultaneous inhibition of two key enzymes:

  • Phosphodiesterase 7 (PDE7): PDE7 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including inflammation and immune regulation.[2][3] By inhibiting PDE7, VP3.15 increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[4]

  • Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in a wide range of cellular functions, including cell proliferation, differentiation, and apoptosis. Its overactivity is associated with various pathologies, including neurodegenerative diseases and cancer.[4][5]

The dual inhibition of PDE7 and GSK-3β by VP3.15 leads to a synergistic effect. The elevated cAMP levels from PDE7 inhibition contribute to the phosphorylation of GSK-3β at Serine 9, a modification that inhibits its activity.[4] This dual action modulates downstream signaling pathways, leading to anti-inflammatory, immunomodulatory, and pro-myelinating effects.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various studies.

Table 1: In Vitro Efficacy

TargetIC50 (µM)Cell Line/AssayReference
PDE71.59Not specified[1]
GSK-3β0.88Not specified[1]
Glioblastoma (GB) cells~2Panel of primary human and mouse GB cells (Alamar Blue viability assay)[4]

Table 2: In Vivo Efficacy and Dosing

ModelSpeciesDoseRoute of AdministrationKey FindingsReference
Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD)Mouse10 mg/kgNot specified (daily for 15 days)Ameliorated motor deficits, reduced microglial activation and lymphocyte infiltration, preserved myelin and axonal integrity.[2][7]
Experimental Autoimmune Encephalomyelitis (EAE)Mouse10 mg/kgNot specified (daily)Reduced clinical signs, inhibited peripheral lymphocyte proliferation and TNFα secretion.[3]
Glioblastoma (GB) Orthotopic Xenografts (PTEN wild-type)MouseNot specifiedIntraperitonealInhibited tumor growth, reduced tumor vascularity and myeloid cell number.[4]
Germinal Matrix-Intraventricular Hemorrhage (GM-IVH)MouseNot specifiedNot specifiedReduced hemorrhages and microglia, ameliorated brain atrophy and ventricle enlargement, improved cognitive function.[5][8]

Signaling Pathways and Mechanisms

The neuroprotective and anti-tumor effects of VP3.15 are mediated by complex signaling pathways.

VP3_15_Signaling_Pathway cluster_effects Downstream Effects VP315 VP3.15 PDE7 PDE7 VP315->PDE7 inhibits GSK3B GSK-3β VP315->GSK3B inhibits cAMP ↑ cAMP PDE7->cAMP degrades GSK3B_pS9 ↑ p-GSK-3β (Ser9) (Inactive) Inflammation ↓ Inflammation GSK3B->Inflammation Immune_Response ↓ Immune Response GSK3B->Immune_Response Myelination ↑ Myelination GSK3B->Myelination Neuroprotection ↑ Neuroprotection GSK3B->Neuroprotection Gal9 ↓ Galectin-9 GSK3B->Gal9 PKA ↑ PKA cAMP->PKA PKA->GSK3B phosphorylates (inhibits) ProTumor_Macrophages ↓ Pro-tumoral Macrophages Gal9->ProTumor_Macrophages Tumor_Growth ↓ Tumor Growth (PTEN wt) ProTumor_Macrophages->Tumor_Growth

Caption: VP3.15 dual-inhibition signaling cascade.

In the context of glioblastoma, VP3.15's efficacy is notably dependent on the PTEN (Phosphatase and tensin homolog) status of the tumor.[4][9] In PTEN wild-type glioblastoma, VP3.15 treatment leads to a reduction in the production of Galectin-9 (Gal9).[4] Gal9 is a key molecule that promotes the M2 polarization of macrophages, which are pro-angiogenic and support tumor growth.[4] By downregulating Gal9, VP3.15 inhibits the recruitment of these pro-tumoral macrophages, thereby reducing tumor vascularization and growth.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of VP3.15.

In Vitro Glioblastoma Cell Viability Assay

This protocol is adapted from studies investigating the anti-tumor capacity of VP3.15.[4]

Objective: To assess the effect of VP3.15 on the viability of glioblastoma (GB) cells.

Materials:

  • Primary human or mouse glioblastoma cell lines

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Alamar Blue reagent

  • 96-well plates

  • Spectrophotometer or fluorometer

Procedure:

  • Seed GB cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare a stock solution of VP3.15 in a suitable solvent (e.g., DMSO) and then dilute it in a cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM).

  • Remove the old medium from the cells and add the medium containing different concentrations of VP3.15. Include a vehicle control (medium with the solvent at the highest concentration used).

  • Incubate the cells for 72 hours.

  • Add Alamar Blue reagent to each well according to the manufacturer's instructions.

  • Incubate for a further 2-4 hours.

  • Measure the absorbance or fluorescence to determine cell viability.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Viability_Workflow start Start: Seed GB cells in 96-well plates adhere Allow cells to adhere overnight start->adhere prepare_vp315 Prepare serial dilutions of VP3.15 adhere->prepare_vp315 treat_cells Treat cells with VP3.15 and vehicle control prepare_vp315->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_alamar Add Alamar Blue reagent incubate_72h->add_alamar incubate_4h Incubate for 2-4 hours add_alamar->incubate_4h measure Measure absorbance/ fluorescence incubate_4h->measure analyze Calculate % viability and IC50 measure->analyze end End analyze->end

Caption: In vitro glioblastoma cell viability assay workflow.

In Vivo Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) Model

This protocol is based on studies evaluating the neuroprotective and immunomodulatory effects of VP3.15 in a model of progressive multiple sclerosis.[6][7][10]

Objective: To assess the therapeutic efficacy of VP3.15 in a preclinical model of primary progressive multiple sclerosis.

Animals:

  • Susceptible strain of mice (e.g., SJL/J)

Materials:

  • Theiler's Murine Encephalomyelitis Virus (TMEV), Daniel strain

  • This compound

  • Vehicle control

  • Equipment for intracerebral injection

  • Behavioral testing apparatus (e.g., open field for motor activity)

  • Histology and immunohistochemistry reagents

Procedure:

  • Induction of Disease: Anesthetize mice and intracerebrally inject them with a suspension of TMEV. A sham group should be injected with a vehicle.

  • Monitoring: Monitor the mice for the development of clinical signs of the disease (e.g., motor deficits). This typically occurs around 60-70 days post-infection.

  • Treatment: Once motor dysfunction is observed (e.g., at 60 days post-infection), begin daily treatment with VP3.15 (e.g., 10 mg/kg) or vehicle for a specified period (e.g., 15 consecutive days).

  • Behavioral Assessment: Evaluate motor function (e.g., horizontal and vertical activity in an open field) at baseline and after the treatment period.

  • Histopathological Analysis: At the end of the study, perfuse the animals and collect spinal cord tissue.

  • Immunohistochemistry: Process the tissue for immunohistochemical analysis of:

    • Microglial activation (e.g., Iba1 staining)

    • Lymphocyte infiltration (e.g., CD4+ T-cell staining)

    • Myelination status (e.g., Myelin Basic Protein (MBP) or Luxol Fast Blue staining)

    • Axonal integrity (e.g., neurofilament-H (NF-H) staining)

    • Oligodendrocyte lineage cells (e.g., PDGFRα for OPCs, CC1 for mature oligodendrocytes)

  • Quantification and Statistical Analysis: Quantify the stained areas or cell numbers and perform statistical analysis to compare the treated group with the vehicle control and sham groups.

TMEV_IDD_Workflow start Start: Induce TMEV-IDD in mice monitor Monitor for clinical signs (approx. 60 days) start->monitor treat Initiate daily treatment: VP3.15 or Vehicle monitor->treat behavior Behavioral assessment (Motor function) treat->behavior euthanize Euthanize and collect spinal cord tissue behavior->euthanize histology Histology and Immunohistochemistry euthanize->histology analysis Quantify and analyze data histology->analysis end End analysis->end

Caption: In vivo TMEV-IDD experimental workflow.

Conclusion

This compound is a promising therapeutic candidate for a range of neurological disorders. Its dual inhibitory action on PDE7 and GSK-3β provides a powerful mechanism to combat neuroinflammation, promote neuroprotection, and potentially induce neurorepair. The data and protocols summarized in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this exciting compound. Future research should continue to elucidate the intricate signaling pathways modulated by VP3.15 and expand its evaluation in other models of neurodegenerative diseases.

References

The Anti-inflammatory Potential of VP3.15 Dihydrobromide: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the anti-inflammatory properties of VP3.15 dihydrobromide, a potent dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β). VP3.15 has emerged as a promising therapeutic candidate for a range of neuroinflammatory and neurodegenerative diseases, including multiple sclerosis, as well as certain types of cancer.[1][2][3] This document provides a comprehensive summary of its mechanism of action, quantitative efficacy data from key preclinical studies, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action: Dual Inhibition of PDE7 and GSK-3β

This compound exerts its anti-inflammatory effects primarily through the simultaneous inhibition of two key enzymes: PDE7 and GSK-3β.[1][4] This dual inhibition leads to a synergistic modulation of downstream signaling pathways, most notably the NF-κB pathway, a critical regulator of inflammatory responses.

  • Inhibition of Phosphodiesterase 7 (PDE7): PDE7 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including the regulation of inflammation. By inhibiting PDE7, VP3.15 increases intracellular cAMP levels. Elevated cAMP has been shown to suppress the activation of immune cells and reduce the production of pro-inflammatory cytokines.[5][6]

  • Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase that plays a pivotal role in a wide array of cellular signaling pathways, including those governing inflammation. GSK-3β can promote the activation of the NF-κB signaling pathway. Inhibition of GSK-3β by VP3.15 leads to the suppression of NF-κB activation, thereby downregulating the expression of pro-inflammatory genes.[5][7]

The interplay between PDE7 and GSK-3β inhibition is a key aspect of VP3.15's therapeutic potential. Increased cAMP levels resulting from PDE7 inhibition can lead to the activation of Protein Kinase A (PKA), which in turn can phosphorylate and inhibit GSK-3β, thus potentiating the anti-inflammatory effect.[2]

Signaling Pathway

VP3_15_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor VP3.15 VP3.15 PDE7 PDE7 VP3.15->PDE7 Inhibits GSK-3β GSK-3β VP3.15->GSK-3β Inhibits cAMP cAMP PDE7->cAMP Degrades IκBα IκBα GSK-3β->IκBα Promotes Degradation of PKA PKA cAMP->PKA Activates PKA->GSK-3β Inhibits NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes Activates Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Genes->Pro-inflammatory Cytokines Leads to Production of TMEV_IDD_Workflow Animal_Model SJL/J Mice Infection Intracerebral injection of Theiler's Murine Encephalomyelitis Virus (TMEV) Animal_Model->Infection Disease_Development Development of chronic progressive disease (approx. 60 days post-infection) Infection->Disease_Development Treatment_Initiation Initiate daily treatment with VP3.15 (10 mg/kg, i.p.) or vehicle Disease_Development->Treatment_Initiation Treatment_Duration 15 consecutive days Treatment_Initiation->Treatment_Duration Behavioral_Assessment Motor function analysis (e.g., rotarod, open field) Treatment_Duration->Behavioral_Assessment Tissue_Collection Perfuse mice and collect spinal cord tissue Behavioral_Assessment->Tissue_Collection Histological_Analysis Immunohistochemistry for Iba-1, CD4, MBP, NFH Tissue_Collection->Histological_Analysis Data_Analysis Quantify staining and compare between groups Histological_Analysis->Data_Analysis

References

VP3.15 Dihydrobromide: A Dual-Target Inhibitor for Neuroprotection and Remyelination in Multiple Sclerosis Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. While current therapies primarily focus on modulating the immune system, there is a significant unmet need for treatments that promote neuroprotection and repair. VP3.15 dihydrobromide, a potent, orally bioavailable, and CNS-penetrant small molecule, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical data on VP3.15, focusing on its mechanism of action, efficacy in established MS models, and the detailed methodologies employed in these pivotal studies.

Core Mechanism of Action: Dual Inhibition of PDE7 and GSK3β

VP3.15 functions as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3β (GSK3β), with IC50 values of 1.59 µM and 0.88 µM, respectively[1]. This dual-target approach is believed to synergistically address both the inflammatory and neurodegenerative aspects of MS. The inhibition of PDE7 increases intracellular levels of cyclic adenosine monophosphate (cAMP), which has known anti-inflammatory effects and promotes remyelination. Simultaneously, inhibition of GSK3β has been shown to enhance oligodendrocyte survival, differentiation, and myelination[2]. This combined action positions VP3.15 as a potential disease-modifying therapy with both anti-inflammatory and pro-remyelinating properties[1][2].

Signaling Pathway of VP3.15 in MS

VP315_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular VP315 VP3.15 PDE7 PDE7 VP315->PDE7 Inhibits GSK3b GSK3β VP315->GSK3b Inhibits cAMP cAMP PDE7->cAMP Degrades Oligo_Survival Oligodendrocyte Survival GSK3b->Oligo_Survival Inhibits PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates NFkB NF-κB PKA->NFkB Inhibits OPC_Diff OPC Differentiation CREB->OPC_Diff Promotes Immune_Response Pro-inflammatory Cytokine Production NFkB->Immune_Response Promotes Myelination Myelination OPC_Diff->Myelination

Caption: VP3.15 dual-inhibition signaling cascade.

Efficacy in Preclinical Models of Multiple Sclerosis

VP3.15 has demonstrated significant therapeutic effects in two key animal models of MS: Experimental Autoimmune Encephalomyelitis (EAE), which mimics the inflammatory aspects of relapsing-remitting MS, and Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD), a model for the progressive phase of MS.

Experimental Autoimmune Encephalomyelitis (EAE)

In the EAE model, VP3.15 has been shown to reduce disease severity and modulate the immune response.

Table 1: Summary of VP3.15 Efficacy in the EAE Model

ParameterVehicle ControlVP3.15 (10 mg/kg)FingolimodBRL50481Reference
Clinical Score HigherSignificantly ReducedSimilar to VP3.15Less Efficacious than VP3.15[3]
Lymphocyte Proliferation HighInhibited (dose-dependent)N/AN/A[3]
TNFα Secretion HighInhibited (dose-dependent)N/AN/A[3]
Demyelinating Lesions PresentReducedN/AN/A[4]
Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD)

In a model resembling primary progressive MS, VP3.15 demonstrated neuroprotective and pro-remyelinating effects.

Table 2: Summary of VP3.15 Efficacy in the TMEV-IDD Model

ParameterSham-VehicleTMEV-VehicleTMEV-VP3.15 (10 mg/kg)Reference
Motor Deficits NormalPresentAmeliorated[5][6][7]
Microglial Activation (Iba-1+ area) LowHigh (p < 0.001 vs. Sham)Reduced to Sham levels (p < 0.001 vs. TMEV)[5][7][8]
CD4+ T-cell Infiltration LowHighSignificantly Reduced[5][7][8]
Mature Oligodendrocytes (CC1+) NormalReducedIncreased Presence[5]
Myelin Preservation HighLowImproved[5][6][7]
Axonal Integrity HighLowImproved[5][6][7]

Detailed Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment

Experimental Workflow for EAE Studies

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment Regimen cluster_assessment Assessment Induction Immunization of C57BL/6J mice with MOG35-55 peptide Treatment_Onset Daily treatment from disease onset Induction->Treatment_Onset Treatment_Peak Daily treatment from disease peak Induction->Treatment_Peak VP315_Admin VP3.15 (10 mg/kg) Treatment_Onset->VP315_Admin Fingolimod_Admin Fingolimod Treatment_Onset->Fingolimod_Admin BRL50481_Admin BRL50481 Treatment_Onset->BRL50481_Admin Treatment_Peak->VP315_Admin Treatment_Peak->Fingolimod_Admin Treatment_Peak->BRL50481_Admin Clinical_Scoring Daily Clinical Scoring VP315_Admin->Clinical_Scoring Fingolimod_Admin->Clinical_Scoring BRL50481_Admin->Clinical_Scoring Neuropathology Spinal Cord Neuropathology Clinical_Scoring->Neuropathology Lymphocyte_Prolif Ex vivo Lymphocyte Proliferation ([3H]-thymidine incorporation) Clinical_Scoring->Lymphocyte_Prolif TNFa_ELISA TNFα Measurement (ELISA) Clinical_Scoring->TNFa_ELISA mRNA_ISHH cAMP-PDE mRNA Expression (In Situ Hybridization) Clinical_Scoring->mRNA_ISHH

Caption: Workflow for EAE preclinical studies.

  • Animal Model: C57BL/6J mice[3].

  • Induction Agent: Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in complete Freund's adjuvant, followed by pertussis toxin administration[3].

  • Treatment Administration: Mice were treated daily with VP3.15 (10 mg/kg), fingolimod, or BRL50481, starting either from the onset of clinical signs or at the peak of the disease[3].

  • Clinical Assessment: Disease evolution was monitored daily by clinical scoring[3].

  • Immunological Assays:

    • Lymphocyte Proliferation: Assessed by [3H]-thymidine incorporation in ex vivo lymphocyte cultures[3].

    • TNFα Quantification: Measured by ELISA[3].

  • Histopathology: Neuropathology of the spinal cord was examined to assess inflammation and demyelination[3].

  • Gene Expression Analysis: The expression of cAMP-PDE mRNAs in the spinal cord was analyzed using in situ hybridization histochemistry (ISHH)[3].

Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD)

Logical Relationship in TMEV-IDD Pathogenesis and VP3.15 Intervention

TMEV_Logic TMEV TMEV Infection Neuroinflammation Neuroinflammation (Microglial Activation, T-cell Infiltration) TMEV->Neuroinflammation Demyelination Demyelination & Axonal Damage Neuroinflammation->Demyelination Motor_Deficits Motor Deficits Demyelination->Motor_Deficits VP315 VP3.15 Treatment VP315->Neuroinflammation Reduces OPC_Diff OPC Proliferation & Differentiation VP315->OPC_Diff Promotes Remyelination Remyelination & Axonal Preservation OPC_Diff->Remyelination Remyelination->Motor_Deficits Ameliorates

References

Methodological & Application

Dissolving VP3.15 Dihydrobromide for In Vitro Success: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of VP3.15 dihydrobromide, a potent dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3 (GSK3), for use in a variety of in vitro assays. Adherence to these guidelines is critical for ensuring compound stability, solubility, and the reproducibility of experimental results.

Compound Information

This compound is a valuable research tool for investigating neuroinflammatory and neurodegenerative diseases. Its dual-target mechanism offers a unique approach to modulating intracellular signaling pathways.

PropertyValueReference
Molecular Formula C₂₀H₂₄Br₂N₄OS[1][2]
Molecular Weight 528.30 g/mol [1][2]
IC₅₀ (PDE7) 1.59 µM[1][3][4]
IC₅₀ (GSK3) 0.88 µM[1][3][4]
Appearance Light yellow to yellow solid[1]

Solubility and Storage

Proper storage and handling are paramount to maintaining the integrity of this compound.

ParameterRecommendationReference
Solvent Dimethyl sulfoxide (DMSO)[1][2]
Solubility in DMSO 62.5 mg/mL (118.30 mM)[1][2]
Stock Solution Storage Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1][5]
Powder Storage Store at 4°C, sealed and protected from moisture.[1]

Signaling Pathways

This compound exerts its effects by simultaneously inhibiting PDE7 and GSK3, leading to the modulation of distinct but interconnected signaling cascades.

PDE7 Signaling Pathway

Inhibition of PDE7 by VP3.15 prevents the hydrolysis of cyclic adenosine monophosphate (cAMP), leading to its accumulation. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, influencing processes such as inflammation and immune cell function.

PDE7_Pathway cluster_inhibition Inhibition cluster_conversion Metabolism cluster_activation Activation VP315 VP3.15 PDE7 PDE7 VP315->PDE7 inhibits cAMP cAMP PDE7->cAMP hydrolyzes AMP 5'-AMP cAMP->AMP hydrolyzes PKA PKA cAMP->PKA activates ATP ATP ATP->cAMP converts Downstream Downstream Targets (e.g., CREB, NF-κB) PKA->Downstream phosphorylates AC Adenylyl Cyclase AC->ATP converts

VP3.15 inhibits PDE7, increasing cAMP levels and PKA activity.
GSK3 Signaling Pathway

VP3.15 directly inhibits GSK3, a constitutively active kinase involved in numerous cellular processes, including the Wnt/β-catenin and PI3K/Akt pathways. Inhibition of GSK3 prevents the phosphorylation of its downstream targets, leading to their stabilization and altered gene expression.

GSK3_Pathway cluster_inhibition Inhibition cluster_phosphorylation Phosphorylation & Degradation cluster_transcription Nuclear Translocation & Transcription VP315 VP3.15 GSK3 GSK3 VP315->GSK3 inhibits BetaCatenin β-catenin GSK3->BetaCatenin phosphorylates Degradation Proteasomal Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus and binds GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription activates

VP3.15 inhibits GSK3, stabilizing β-catenin and promoting gene transcription.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

Protocol:

  • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For a 10 mM stock solution, you will need 5.283 mg per 1 mL of DMSO.

  • Add the appropriate volume of anhydrous, sterile DMSO to the vial containing the powder.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1][2] The solution should be clear and free of visible particulates.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Dilution of DMSO Stock Solution for In Vitro Assays

Important Considerations:

  • DMSO Toxicity: The final concentration of DMSO in cell culture media should be kept to a minimum to avoid cellular toxicity. For neuronal cells, the recommended maximum DMSO concentration is ≤ 0.25%.[6] For most other cell lines, including immune cells, a final concentration of < 0.5% is generally well-tolerated.[7][8][9] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Preventing Precipitation: To avoid precipitation of the compound upon dilution in aqueous media, a stepwise dilution is recommended.[7]

Workflow for Dilution:

Dilution_Workflow Stock 10 mM Stock in 100% DMSO Intermediate Intermediate Dilution (e.g., 1 mM in 100% DMSO) Stock->Intermediate 1:10 dilution in 100% DMSO Final Final Working Solution in Cell Culture Media (e.g., 10 µM with ≤0.25% DMSO) Intermediate->Final 1:100 dilution in pre-warmed media

Stepwise dilution workflow to prevent compound precipitation.

Protocol:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform an intermediate serial dilution in 100% DMSO to achieve a concentration closer to the final working concentration. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in 100% DMSO.

  • Pre-warm the appropriate cell culture medium to 37°C.

  • To prepare the final working solution, add the intermediate DMSO stock solution to the pre-warmed cell culture medium and mix immediately by gentle pipetting or inversion. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of a 10 mM intermediate stock to 999 µL of cell culture medium.

In Vitro Assay Protocols

cAMP Measurement Assay (PDE7 Activity)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP levels.

Protocol:

  • Plate cells at the desired density in a 96-well plate and culture overnight.

  • Treat cells with various concentrations of this compound (prepared as described in section 4.2) for the desired time. Include a vehicle control.

  • Lyse the cells using the lysis buffer provided with a commercial cAMP ELISA kit.

  • Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a cAMP-HRP conjugate and a cAMP-specific antibody in a pre-coated plate.

  • After incubation and washing steps, add the substrate solution and measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the cAMP concentration based on a standard curve. Increased absorbance will correlate with lower cAMP levels.

GSK3 Kinase Activity Assay

This protocol outlines a general method for assessing GSK3 kinase activity using a luminescence-based assay that measures ATP consumption.

Protocol:

  • Prepare a reaction mixture containing GSK3β enzyme, a specific GSK3 substrate peptide, and kinase assay buffer.

  • Add various concentrations of this compound or a vehicle control to the reaction mixture in a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for the recommended time (e.g., 45 minutes).

  • Terminate the reaction and deplete the remaining ATP by adding a dedicated reagent (e.g., ADP-Glo™ Reagent).

  • Add a kinase detection reagent that converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Measure the luminescence using a microplate reader. A decrease in luminescence indicates inhibition of GSK3 activity.[5][10][11]

Western Blot for Phosphorylated GSK3 Substrates

This protocol allows for the detection of changes in the phosphorylation status of downstream targets of GSK3.

Protocol:

  • Treat cells with this compound as described for the cAMP assay.

  • Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is generally recommended over milk.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known GSK3 substrate (e.g., phospho-β-catenin (Ser33/37/Thr41) or phospho-Tau).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody against the total form of the substrate protein or a housekeeping protein (e.g., β-actin or GAPDH).[12][13]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of VP3.15 dihydrobromide in preclinical mouse models. The information is intended to assist in the design and execution of in vivo studies for various research applications, particularly in the fields of neuroinflammation, neurodegenerative diseases, and oncology.

Introduction

VP3.15 is a potent, orally bioavailable, and CNS-penetrant dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3β (GSK-3β).[1] This dual-target mechanism of action provides a rationale for its investigation in therapeutic areas where both inflammatory and neurodegenerative processes are implicated. Preclinical studies have demonstrated its potential as a neuroprotective and neuroreparative agent, making it a compound of interest for diseases such as multiple sclerosis and glioblastoma.[2][3][4] this compound is the salt form of VP3.15, which typically offers enhanced water solubility and stability for in vivo applications.[1]

Quantitative Data Summary

The following table summarizes the recommended dosages and administration routes of this compound in various mouse models based on published studies.

Mouse ModelDiseaseDosageAdministration RouteDosing ScheduleReference
Orthotopic Glioblastoma (PTEN wild-type)Glioblastoma10 mg/kgIntraperitoneal (i.p.)Daily, 5 days/week[2]
5 mg/kgIntravenous (i.v.)2 days/week[2]
30 mg/kgSubcutaneous (s.c.)5 days/week[2]
Experimental Autoimmune Encephalomyelitis (EAE)Multiple Sclerosis10 mg/kgNot specified, likely i.p.Daily[3]
Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD)Primary Progressive Multiple Sclerosis10 mg/kgIntraperitoneal (i.p.)Once daily for 15 consecutive days[4][5][6]

Mechanism of Action: Signaling Pathway

VP3.15 exerts its biological effects by simultaneously inhibiting two key enzymes: PDE7 and GSK-3β. The inhibition of PDE7 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate and inhibit GSK-3β. Direct inhibition of GSK-3β by VP3.15 further enhances this effect. The downstream consequences include modulation of inflammatory responses and promotion of cell survival and differentiation, which are critical in the context of neurodegenerative diseases and cancer.

VP3_15_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular VP3_15 This compound PDE7 PDE7 VP3_15->PDE7 GSK3B GSK-3β VP3_15->GSK3B cAMP cAMP PDE7->cAMP degrades Inflammation Pro-inflammatory Response GSK3B->Inflammation promotes Apoptosis Apoptosis GSK3B->Apoptosis promotes Cell_Survival Cell Survival & Differentiation GSK3B->Cell_Survival inhibits PKA PKA cAMP->PKA activates PKA->GSK3B inhibits

Caption: Signaling pathway of this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Tocrisolve 100 (or similar solubilizing agent)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Protocol for Intraperitoneal (i.p.) and Subcutaneous (s.c.) Injection (as per glioblastoma model): [2]

  • Prepare a stock solution of this compound at 100 mg/mL in DMSO.

  • For a final concentration of 10 mg/kg in a 20g mouse (requiring 0.2 mg in a typical injection volume of 200 µL), the stock solution needs to be diluted.

  • On the day of injection, dilute the stock solution in a vehicle of 5% Tocrisolve in sterile saline.

  • For example, to prepare a 1 mg/mL final solution, add 10 µL of the 100 mg/mL stock to 990 µL of the 5% Tocrisolve/saline vehicle.

  • Vortex thoroughly to ensure complete dissolution.

  • The final injection volume will depend on the desired dosage and the weight of the mouse.

Protocol for Intravenous (i.v.) Injection (as per glioblastoma model): [2]

  • Prepare a stock solution of this compound in DMSO as described above.

  • On the day of injection, dilute the stock solution directly in sterile saline to the desired final concentration.

  • Ensure the final concentration of DMSO is minimal to avoid toxicity.

  • Vortex thoroughly and ensure the solution is clear before injection.

Animal Handling and Administration

Animals:

  • The choice of mouse strain will be dependent on the specific disease model (e.g., C57BL/6J for EAE).[3]

  • House animals in a specific pathogen-free facility with ad libitum access to food and water.

  • Allow mice to acclimatize for at least one week before the start of the experiment.

  • All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Administration Workflow:

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Acclimatization Animal Acclimatization Disease_Induction Disease Model Induction (e.g., tumor implantation, immunization) Acclimatization->Disease_Induction Baseline_Measurement Baseline Measurements (e.g., tumor size, clinical score) Disease_Induction->Baseline_Measurement Drug_Prep This compound Preparation Baseline_Measurement->Drug_Prep Administration Administration (i.p., i.v., or s.c.) Drug_Prep->Administration Monitoring Daily Monitoring (health, weight, clinical signs) Administration->Monitoring Endpoint_Measurement Endpoint Measurements (e.g., survival, tumor volume) Administration->Endpoint_Measurement Monitoring->Administration Tissue_Collection Tissue Collection (e.g., brain, spinal cord) Endpoint_Measurement->Tissue_Collection Analysis Histological/Molecular Analysis Tissue_Collection->Analysis

Caption: General experimental workflow for in vivo studies.

Safety and Toxicology

While specific toxicology studies are not detailed in the reviewed literature, VP3.15 is described as having a good safety profile in the context of the doses used in the cited in vivo models.[2] Researchers should nevertheless carefully monitor animals for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress.

Conclusion

This compound is a promising dual inhibitor with demonstrated efficacy in mouse models of multiple sclerosis and glioblastoma. The recommended dosage is typically 10 mg/kg administered intraperitoneally for neuroinflammatory and neurodegenerative models, while different routes and dosages have been explored for oncology studies. Careful preparation of the compound and adherence to established experimental protocols are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: VP3.15 Dihydrobromide in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VP3.15 dihydrobromide, a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β), in preclinical neuroinflammation models. The provided protocols are based on established methodologies from peer-reviewed research and are intended to serve as a guide for investigating the therapeutic potential of this compound.

Introduction

This compound is a small heterocyclic molecule that has demonstrated significant neuroprotective and anti-inflammatory effects in various models of neurodegenerative diseases. Its dual-inhibitory action on PDE7 and GSK-3β targets key pathways involved in the pathology of neuroinflammation, making it a promising candidate for conditions such as multiple sclerosis (MS), germinal matrix intraventricular hemorrhage (GM-IVH), and glioblastoma.

The inhibition of PDE7 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which has been shown to suppress immune responses. Concurrently, the inhibition of GSK-3β modulates inflammatory pathways, including the NF-κB pathway, and promotes neuronal survival and remyelination.

Application in Neuroinflammation Models

VP3.15 has been successfully utilized in the following preclinical models:

  • Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD): A widely used viral model of progressive multiple sclerosis.

  • Experimental Autoimmune Encephalomyelitis (EAE): An autoimmune model of multiple sclerosis.

  • Germinal Matrix Intraventricular Hemorrhage (GM-IVH): A model for brain injury in premature infants.

  • Glioblastoma: An aggressive brain tumor model with a significant inflammatory component.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in the TMEV-IDD model of neuroinflammation.

Table 1: Effect of VP3.15 on Motor Function in TMEV-IDD Mice

Treatment GroupHorizontal Activity (arbitrary units)Vertical Activity (arbitrary units)
Sham-Vehicle2500 ± 3001200 ± 150
TMEV-Vehicle1500 ± 200600 ± 100
TMEV-VP3.15 (10 mg/kg)2200 ± 250#1000 ± 120#

*Data are presented as mean ± SEM. *p<0.05 vs. Sham-Vehicle; #p<0.05 vs. TMEV-Vehicle. Data adapted from published studies.

Table 2: Effect of VP3.15 on Neuroinflammation and Myelination in the Spinal Cord of TMEV-IDD Mice

Treatment GroupIba-1+ Area (%) (Microglial Activation)CD4+ T-cell Infiltration (cells/mm²)Myelinated Area (%)
Sham-Vehicle2.5 ± 0.5<585 ± 5
TMEV-Vehicle12.0 ± 1.550 ± 1050 ± 7*
TMEV-VP3.15 (10 mg/kg)4.0 ± 0.8#15 ± 5#75 ± 6#

*Data are presented as mean ± SEM. *p<0.05 vs. Sham-Vehicle; #p<0.05 vs. TMEV-Vehicle. Data adapted from published studies.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of VP3.15 and a general experimental workflow for its evaluation in a neuroinflammation model.

VP315_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor VP3.15 VP3.15 PDE7 PDE7 VP3.15->PDE7 Inhibits GSK-3β GSK-3β VP3.15->GSK-3β Inhibits cAMP cAMP PDE7->cAMP Degrades NF-κB NF-κB GSK-3β->NF-κB Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Anti-inflammatory\nCytokines Anti-inflammatory Cytokines CREB->Anti-inflammatory\nCytokines Promotes Oligodendrocyte\nDifferentiation Oligodendrocyte Differentiation CREB->Oligodendrocyte\nDifferentiation Promotes Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory\nCytokines Promotes Experimental_Workflow Induction of\nNeuroinflammation\n(e.g., TMEV-IDD) Induction of Neuroinflammation (e.g., TMEV-IDD) This compound\nTreatment (e.g., 10 mg/kg, i.p.) This compound Treatment (e.g., 10 mg/kg, i.p.) Induction of\nNeuroinflammation\n(e.g., TMEV-IDD)->this compound\nTreatment (e.g., 10 mg/kg, i.p.) Behavioral Assessment\n(e.g., Motor Activity) Behavioral Assessment (e.g., Motor Activity) This compound\nTreatment (e.g., 10 mg/kg, i.p.)->Behavioral Assessment\n(e.g., Motor Activity) Tissue Collection\n(Spinal Cord, Brain) Tissue Collection (Spinal Cord, Brain) Behavioral Assessment\n(e.g., Motor Activity)->Tissue Collection\n(Spinal Cord, Brain) Histological Analysis Histological Analysis Tissue Collection\n(Spinal Cord, Brain)->Histological Analysis Immunohistochemistry\n(Iba-1, CD4, Myelin) Immunohistochemistry (Iba-1, CD4, Myelin) Histological Analysis->Immunohistochemistry\n(Iba-1, CD4, Myelin) Myelin Staining\n(e.g., Eriochrome Cyanine) Myelin Staining (e.g., Eriochrome Cyanine) Histological Analysis->Myelin Staining\n(e.g., Eriochrome Cyanine) Image Acquisition\nand Quantification Image Acquisition and Quantification Immunohistochemistry\n(Iba-1, CD4, Myelin)->Image Acquisition\nand Quantification Myelin Staining\n(e.g., Eriochrome Cyanine)->Image Acquisition\nand Quantification Data Analysis\nand Interpretation Data Analysis and Interpretation Image Acquisition\nand Quantification->Data Analysis\nand Interpretation

Application Notes and Protocols for In Vivo Imaging of VP3.15 Dihydrobromide Effects in the Brain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VP3.15 dihydrobromide is a central nervous system (CNS)-penetrant dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3 (GSK-3), with IC50 values of 1.59 µM for PDE7 and 0.88 µM for GSK-3.[1][2] This compound has demonstrated significant neuroprotective and neuroreparative potential in preclinical models of several neurological disorders, including multiple sclerosis, germinal matrix-intraventricular hemorrhage, and glioblastoma.[1][3][4][5][6][7][8] Its therapeutic effects are attributed to its ability to reduce neuroinflammation and promote remyelination.[3][5][6][7][9][10]

These application notes provide a comprehensive guide for researchers on the use of in vivo imaging techniques to investigate the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of this compound in the brain. The protocols described herein are designed to enable the non-invasive, longitudinal assessment of the compound's effects on key pathological processes, thereby facilitating its development as a potential therapeutic agent for neurological diseases.

Mechanism of Action and Signaling Pathway

VP3.15 exerts its effects through the dual inhibition of PDE7 and GSK-3. Inhibition of PDE7 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inhibits GSK-3β at Serine 9.[11][12][13] Direct inhibition of GSK-3 by VP3.15 further enhances this effect. The inhibition of GSK-3, a key regulator of inflammatory and myelination pathways, leads to reduced production of pro-inflammatory cytokines and promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[5][7][14][15]

VP315_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular VP315 This compound PDE7 PDE7 VP315->PDE7 Inhibits GSK3 GSK-3 VP315->GSK3 Inhibits cAMP cAMP PDE7->cAMP Degrades Neuroinflammation Neuroinflammation GSK3->Neuroinflammation Promotes OPC_Differentiation Oligodendrocyte Precursor Cell Differentiation GSK3->OPC_Differentiation Inhibits PKA PKA cAMP->PKA Activates PKA->GSK3 Inhibits (pSer9) Remyelination Remyelination OPC_Differentiation->Remyelination Leads to

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of VP3.15, providing a basis for designing in vivo imaging experiments.

Table 1: In Vitro Potency of VP3.15

TargetIC50 (µM)Reference
PDE71.59[1][2]
GSK-30.88[1][2]

Table 2: Effects of VP3.15 on Neuroinflammation

ModelBrain Region/Cell TypeParameter MeasuredEffect of VP3.15Reference
Germinal Matrix-Intraventricular Hemorrhage (Mouse)Cortex, Hippocampus, Subventricular ZoneIba1+ microglia burdenReduced[6][10]
Primary Progressive Multiple Sclerosis (Mouse)Spinal CordIba1+ staining areaReduced[5][7][10]
Primary Glial Cultures-Pro-inflammatory cytokine productionReduced[11][12][13]

Table 3: Effects of VP3.15 on Remyelination

ModelParameter MeasuredEffect of VP3.15Reference
Primary Progressive Multiple Sclerosis (Mouse)Myelin Basic Protein (MBP) areaIncreased[5][7]
Primary Progressive Multiple Sclerosis (Mouse)Olig2+CC1+ mature oligodendrocytesIncreased[5][15]
Murine OPC CulturesCNPase+ and MBP+ oligodendrocytesIncreased differentiation[14]

Experimental Protocols for In Vivo Imaging

Protocol 1: In Vivo Imaging of Neuroinflammation with PET

This protocol describes the use of Positron Emission Tomography (PET) with a translocator protein (TSPO) radiotracer to quantify microglial activation as a measure of neuroinflammation in response to VP3.15 treatment.

Objective: To non-invasively assess the anti-inflammatory effects of VP3.15 in a relevant animal model of neurological disease (e.g., experimental autoimmune encephalomyelitis [EAE] or lipopolysaccharide [LPS] challenge).

Materials:

  • This compound

  • Animal model of neuroinflammation (e.g., EAE-induced mice)

  • TSPO PET radiotracer (e.g., [18F]FEPPA or [11C]DPA-713)[16][17]

  • MicroPET scanner

  • Anesthesia (e.g., isoflurane)

  • Image analysis software

Procedure:

  • Animal Model and Treatment:

    • Induce the disease model in a cohort of animals.

    • Divide animals into treatment (VP3.15) and vehicle control groups.

    • Administer VP3.15 or vehicle according to the desired dosing regimen and route (e.g., intraperitoneal).[18]

  • Radiotracer Administration and PET Imaging:

    • Anesthetize the animal and position it in the microPET scanner.

    • Administer the TSPO PET radiotracer via tail vein injection.

    • Acquire dynamic PET data for 60-90 minutes.

  • Image Analysis:

    • Reconstruct PET images and co-register with an anatomical MRI or a template brain atlas.

    • Define regions of interest (ROIs) in the brain (e.g., cortex, hippocampus, white matter tracts).

    • Calculate the standardized uptake value (SUV) or distribution volume (VT) for the radiotracer in each ROI as a quantitative measure of TSPO expression and, by extension, microglial activation.[19]

  • Data Interpretation:

    • Compare the quantitative PET outcomes between the VP3.15-treated and vehicle control groups. A significant reduction in radiotracer uptake in the VP3.15 group would indicate a reduction in neuroinflammation.

PET_Workflow cluster_protocol PET Imaging Protocol Animal_Model Induce Animal Model of Neuroinflammation Grouping Divide into VP3.15 and Vehicle Control Groups Animal_Model->Grouping Treatment Administer VP3.15 or Vehicle Grouping->Treatment PET_Scan Anesthetize and Perform TSPO-PET Scan Treatment->PET_Scan Image_Analysis Reconstruct and Analyze PET Images (SUV/VT) PET_Scan->Image_Analysis Comparison Compare PET Outcomes between Groups Image_Analysis->Comparison Conclusion Conclusion on Anti-inflammatory Effect of VP3.15 Comparison->Conclusion

Caption: Workflow for PET imaging of neuroinflammation.
Protocol 2: In Vivo Imaging of Remyelination with MRI

This protocol details the use of multi-parametric Magnetic Resonance Imaging (MRI) to assess the pro-remyelinating effects of VP3.15 in a demyelination model.

Objective: To longitudinally and non-invasively monitor changes in myelin content and white matter integrity following VP3.15 treatment in an animal model of demyelination (e.g., cuprizone-induced demyelination).

Materials:

  • This compound

  • Animal model of demyelination (e.g., cuprizone-fed mice)

  • High-field MRI scanner (e.g., 7T or higher)

  • Anesthesia

  • MRI analysis software

Procedure:

  • Animal Model and Treatment:

    • Induce demyelination in a cohort of animals (e.g., by feeding a cuprizone-containing diet).

    • Initiate treatment with VP3.15 or vehicle at a designated time point.

  • MRI Acquisition:

    • Acquire baseline MRI scans before or at the start of treatment.

    • Perform longitudinal MRI scans at multiple time points throughout the treatment and recovery period.

    • Acquire multiple MRI contrasts, including:

      • T2-weighted imaging to identify demyelinating lesions.

      • T1-weighted imaging.

      • Magnetization Transfer Ratio (MTR) imaging, which is sensitive to myelin content.[20]

      • Diffusion Tensor Imaging (DTI) or Diffusion Kurtosis Imaging (DKI) to assess white matter microstructural integrity (e.g., fractional anisotropy, radial diffusivity).[3]

  • Image Analysis:

    • Co-register all MRI scans to a common space.

    • Segment white matter regions of interest (e.g., corpus callosum).

    • Quantify changes in MTR, and DTI/DKI metrics over time in the ROIs.

  • Data Interpretation:

    • An increase in MTR and a normalization of diffusion metrics (e.g., decreased radial diffusivity) in the VP3.15-treated group compared to the control group would suggest enhanced remyelination.[20][21]

MRI_Workflow cluster_protocol MRI Imaging Protocol Demyelination_Model Induce Demyelination Model (e.g., Cuprizone) Treatment_Groups VP3.15 and Vehicle Treatment Groups Demyelination_Model->Treatment_Groups Baseline_MRI Baseline MRI Scan Treatment_Groups->Baseline_MRI Longitudinal_MRI Longitudinal MRI Scans (T2, MTR, DTI/DKI) Baseline_MRI->Longitudinal_MRI Image_Analysis Analyze MRI Data (MTR, FA, RD) Longitudinal_MRI->Image_Analysis Outcome_Assessment Assess Remyelination Efficacy of VP3.15 Image_Analysis->Outcome_Assessment PK_PD_Workflow cluster_protocol Pharmacokinetic/Target Engagement Protocol Radiolabeling Radiolabel VP3.15 (e.g., with 11C or 18F) PK_Study PET Imaging in Healthy Animals to Determine Brain Pharmacokinetics Radiolabeling->PK_Study Baseline_Scan Baseline PET Scan with Radiolabeled VP3.15 PK_Study->Baseline_Scan Blocking_Dose Administer Non-radiolabeled VP3.15 (Blocking Dose) Baseline_Scan->Blocking_Dose Post_Block_Scan Repeat PET Scan with Radiolabeled VP3.15 Blocking_Dose->Post_Block_Scan Analysis Analyze Reduction in PET Signal to Confirm Target Engagement Post_Block_Scan->Analysis

References

Application Note: High-Throughput Screening with VP3.15 Dihydrobromide for the Discovery of Novel PDE7 and GSK3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VP3.15 dihydrobromide is a potent, cell-permeable, and central nervous system (CNS) penetrant dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3 (GSK3).[1][2][3][4] Its ability to modulate two distinct and critical signaling pathways makes it a valuable tool for investigating cellular processes and a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of these enzymes. This document provides detailed application notes and protocols for utilizing this compound in HTS workflows.

Target Overview: PDE7 and GSK3

Phosphodiesterase 7 (PDE7): A key enzyme in cyclic adenosine monophosphate (cAMP) signaling, PDE7 specifically hydrolyzes cAMP, a ubiquitous second messenger. Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors. This pathway is crucial in regulating inflammation, immune responses, and neuronal processes.[5]

Glycogen Synthase Kinase 3 (GSK3): A constitutively active serine/threonine kinase, GSK3 is a pivotal regulator in a multitude of cellular pathways, including glycogen metabolism, cell proliferation, and neuronal development. Its activity is modulated by phosphorylation, and its inhibition has been implicated as a therapeutic strategy for various disorders, including neurodegenerative diseases and cancer.[6][7]

Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₄Br₂N₄OS[8]
Molecular Weight 528.30 g/mol [8]
CAS Number 1281681-33-1[8]
IC₅₀ for PDE7 1.59 µM[1][2][3][4]
IC₅₀ for GSK3 0.88 µM[1][2][3][4]
Solubility Soluble in DMSO[3]
Storage Store at -20°C for up to 6 months or at -80°C for up to 6 months.[1][3]

Signaling Pathways

To effectively design and interpret HTS assays, a thorough understanding of the signaling cascades involving PDE7 and GSK3 is essential.

PDE7_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE7 PDE7 cAMP->PDE7 PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE7->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene VP315 VP3.15 VP315->PDE7 Inhibits

PDE7 Signaling Pathway

GSK3_Signaling_Pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dvl Dvl Frizzled->Dvl Axin Axin Dvl->Axin Inhibits GSK3 GSK3 Axin->GSK3 APC APC APC->GSK3 BetaCatenin β-catenin GSK3->BetaCatenin Phosphorylates Proteasome Proteasomal Degradation BetaCatenin->Proteasome TCF TCF/LEF BetaCatenin->TCF Gene Gene Transcription TCF->Gene VP315 VP3.15 VP315->GSK3 Inhibits

GSK3 Signaling Pathway

High-Throughput Screening Workflow

A typical HTS campaign involves several stages, from assay development to hit validation. This compound serves as an essential control compound throughout this process.

HTS_Workflow AssayDev Assay Development & Optimization PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen HitSelection Hit Identification & Triage PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation HitSelection->DoseResponse SecondaryAssay Secondary & Orthogonal Assays DoseResponse->SecondaryAssay HitToLead Hit-to-Lead Optimization SecondaryAssay->HitToLead

References

Troubleshooting & Optimization

VP3.15 dihydrobromide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VP3.15 dihydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO). For aqueous solutions, the dihydrobromide salt form is expected to have enhanced water solubility compared to its free base.[1] Quantitative solubility data is summarized in the table below.

Q2: How should I prepare a stock solution of this compound?

A2: For most in vitro applications, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. A stock solution of up to 62.5 mg/mL can be achieved with the aid of ultrasonication.[2] For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: What are the recommended storage conditions for this compound solid and in-solution forms?

A3:

  • Solid Form: The solid compound should be stored at 4°C, kept dry, and sealed from moisture.[2]

  • Stock Solutions: Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3][4] It is crucial to use tightly sealed containers to prevent the absorption of moisture, as DMSO is hygroscopic and can impact the solubility of the compound.[3]

Q4: Is this compound sensitive to moisture?

A4: As a dihydrobromide salt, this compound is potentially hygroscopic. It is important to handle the solid compound in a dry environment and store it in a desiccator or a tightly sealed container with a desiccant.[5][6] When preparing solutions, use anhydrous solvents whenever possible.

Q5: Are there established protocols for preparing this compound for in vivo studies?

A5: Yes, several protocols have been successfully used for in vivo administration. One common method involves preparing a clear solution of at least 2.08 mg/mL.[3] Detailed experimental protocols for preparing in vivo formulations are provided in the "Experimental Protocols" section. It is recommended to freshly prepare working solutions for in vivo experiments on the day of use.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. The final concentration in the aqueous buffer may exceed its solubility limit.- Increase the volume of the aqueous buffer to achieve a lower final concentration.- Consider using a co-solvent system. For example, add the DMSO stock to a small volume of a water-miscible organic solvent like ethanol before adding the aqueous buffer.- The use of solubilizing agents such as Tween-80 or PEG300 can help maintain the compound in solution.[3]- For cell-based assays, ensure the final DMSO concentration is compatible with your cell line (typically ≤ 0.5%).
Difficulty dissolving the solid compound in DMSO. The dissolution process may be slow, or the compound may have absorbed moisture, which can affect its solubility.- Use ultrasonication to aid dissolution.[2]- Gentle warming of the solution (e.g., to 37°C) can also help.[4]- Ensure you are using high-quality, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[3]
Cloudiness or precipitation in the in vivo formulation during preparation. This can occur when the aqueous component is added too quickly or if the components are not at an optimal temperature.- Add the aqueous solution (e.g., saline) to the organic solvent mixture slowly, with constant mixing.- If precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound.[3]- Ensure all components are at room temperature before mixing, unless otherwise specified in the protocol.
Variability in experimental results. This could be due to inconsistent solution preparation, degradation of the compound, or issues with the hygroscopic nature of the solid.- Always prepare fresh working solutions from a validated stock solution.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Handle the solid compound in a controlled environment to minimize moisture absorption.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationMethodReference
DMSO62.5 mg/mL (118.30 mM)Ultrasonic[2][3][4]
In vivo formulation 1≥ 2.08 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3]
In vivo formulation 2≥ 2.08 mg/mL10% DMSO, 90% (20% SBE-β-CD in Saline)[3]
In vivo formulation 3≥ 2.08 mg/mL10% DMSO, 90% Corn oil[3]

Experimental Protocols

Preparation of 10 mM Stock Solution in DMSO
  • Weigh out the required amount of this compound (Molecular Weight: 528.3 g/mol ) in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of compound, add 189.3 µL of DMSO).

  • Vortex the solution until the solid is fully dissolved.

  • If necessary, place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Preparation of In Vivo Formulation (Protocol 1)

This protocol yields a clear solution of at least 2.08 mg/mL.

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL.

  • If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to clarify the solution.[3]

  • It is recommended to use this formulation on the same day it is prepared.[3]

Mandatory Visualizations

Signaling Pathways of this compound

VP3.15 is a dual inhibitor of Glycogen Synthase Kinase 3 (GSK-3) and Phosphodiesterase 7 (PDE7).

VP315_Signaling_Pathway cluster_GSK3 GSK-3 Signaling cluster_PDE7 PDE7 Signaling Akt Akt GSK3b GSK-3β Akt->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation Degradation Degradation BetaCatenin->Degradation GeneTranscription Gene Transcription (Cell Survival, etc.) BetaCatenin->GeneTranscription promotes AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP ATP PDE7 PDE7 PKA PKA cAMP->PKA activates AMP 5'-AMP PDE7->AMP hydrolyzes cAMP to CREB CREB PKA->CREB activates Neuroprotection Neuroprotection & Anti-inflammation CREB->Neuroprotection promotes VP315 VP3.15 dihydrobromide VP315->GSK3b inhibits VP315->PDE7 inhibits

Caption: Dual inhibition of GSK-3β and PDE7 by VP3.15.

Experimental Workflow for Solubility Troubleshooting

Solubility_Troubleshooting_Workflow Start Start: Dissolving VP3.15 dihydrobromide ChooseSolvent Choose appropriate solvent (e.g., DMSO) Start->ChooseSolvent Dissolved Compound Dissolved? ChooseSolvent->Dissolved Yes Yes Dissolved->Yes No No Dissolved->No Success Solution Prepared Yes->Success Troubleshoot Troubleshooting Steps No->Troubleshoot Ultrasonicate Ultrasonicate Troubleshoot->Ultrasonicate Warm Gentle Warming (37°C) Troubleshoot->Warm CheckSolvent Check Solvent Quality (Anhydrous DMSO) Troubleshoot->CheckSolvent Recheck Re-check for Dissolution Ultrasonicate->Recheck Warm->Recheck CheckSolvent->Recheck Recheck->Success Yes ContactSupport Contact Technical Support Recheck->ContactSupport No

Caption: Workflow for troubleshooting this compound dissolution.

References

Preventing VP3.15 dihydrobromide precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VP3.15 dihydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in culture media and to troubleshoot common issues, such as precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally bioavailable, and CNS-penetrant dual inhibitor of phosphodiesterase (PDE) 7 and glycogen synthase kinase 3 (GSK3).[1][2][3] It has demonstrated neuroprotective and neuroreparative properties, making it a compound of interest for conditions like multiple sclerosis.[2][4][5] Its dual-inhibition mechanism allows it to modulate inflammatory responses and promote remyelination.[4][5]

Q2: What is the solubility of this compound?

A2: this compound is highly soluble in dimethyl sulfoxide (DMSO), with a reported solubility of 62.5 mg/mL.[1] Its solubility in aqueous solutions like culture media is significantly lower and can be influenced by several factors.

Q3: Why is my this compound precipitating in the culture media?

A3: Precipitation of this compound in culture media is a common issue that can arise from several factors:

  • Solvent Shock: Rapid dilution of a concentrated DMSO stock solution into an aqueous medium can cause the compound to crash out of solution.

  • Low Aqueous Solubility: The inherent hydrophobicity of the compound limits its solubility in aqueous environments.

  • pH of the Media: The pH of the culture medium can affect the ionization state and solubility of the compound.

  • Media Components: Interactions with salts, proteins (especially from fetal bovine serum), and other components in the culture media can reduce solubility.[6]

  • Temperature: Changes in temperature, such as moving from room temperature to a 37°C incubator, can affect solubility.

  • High Concentration: Exceeding the solubility limit of the compound in the final culture volume will lead to precipitation.

Q4: How can I prevent precipitation of this compound?

A4: To prevent precipitation, it is crucial to follow proper dissolution and dilution protocols. This includes preparing a high-concentration stock solution in DMSO, followed by a stepwise dilution into the culture medium. It is also important to ensure the final concentration of DMSO in the culture is kept to a minimum (ideally below 0.5%) to avoid cytotoxicity.[7] Pre-warming the culture media and vortexing during the addition of the compound can also help.

Troubleshooting Guides

Issue 1: Precipitation upon dilution of DMSO stock solution
Possible Cause Troubleshooting Step Expected Outcome
Rapid dilution (Solvent Shock)Perform a stepwise or serial dilution. First, dilute the DMSO stock in a small volume of pre-warmed culture medium, vortex gently, and then add this intermediate dilution to the final volume of media.Gradual dilution allows the compound to better acclimate to the aqueous environment, preventing it from crashing out of solution.
High final concentrationEnsure the final concentration of this compound in your experiment does not exceed its solubility limit in the specific culture medium being used. A pilot solubility test is recommended.The compound remains in solution at the desired final concentration.
Low temperature of mediaPre-warm the culture media to 37°C before adding the this compound solution.Increased temperature can enhance the solubility of the compound.
Issue 2: Cloudiness or precipitation in the culture plate during incubation
Possible Cause Troubleshooting Step Expected Outcome
Interaction with serum proteinsReduce the serum concentration if experimentally feasible. Alternatively, prepare the final dilution in serum-free media first, and then add the serum.Minimized interaction with serum proteins may keep the compound in solution.
pH shift in mediaEnsure the culture medium is properly buffered and the pH is stable. Monitor the pH of your media, especially after the addition of the compound.A stable pH within the optimal range for both the cells and the compound will prevent pH-dependent precipitation.
Evaporation of mediaMaintain proper humidity in the incubator to prevent evaporation from the culture plates, which can increase the concentration of all components, leading to precipitation. Use of culture-well seals can also be beneficial.Consistent media volume and concentration will prevent precipitation due to oversaturation.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventSolubilityReference
DMSO (Dimethyl sulfoxide)≥ 62.5 mg/mL[1]
WaterLow / Sparingly solubleGeneral observation for similar compounds
EthanolLow / Sparingly solubleGeneral observation for similar compounds

Note: The solubility in aqueous solutions is an estimate. Empirical determination in your specific culture medium is highly recommended.

Table 2: Factors Influencing this compound Solubility in Culture Media
FactorEffect on SolubilityRecommendations
pH Solubility may vary with pH. As a dihydrobromide salt of a weak base, solubility is expected to be higher at a lower pH.Maintain a stable and optimal pH for your cell line. If precipitation is an issue, consider testing a slightly more acidic culture medium if your cells can tolerate it.
Temperature Increased temperature generally increases solubility.Pre-warm media to 37°C before adding the compound.
Serum Concentration High serum concentrations can decrease the free concentration of the compound due to protein binding, potentially leading to aggregation and precipitation.[8][9][10]Use the lowest possible serum concentration that supports cell health. Consider a serum-free medium for initial dissolution.
Salt Concentration High salt concentrations can lead to a "salting-out" effect, reducing the solubility of hydrophobic compounds.Use culture media with standard physiological salt concentrations. Avoid adding high concentrations of extra salts.
DMSO Concentration The final DMSO concentration should be as low as possible to avoid cytotoxicity and minimize its effect on the aqueous environment.Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher, based on the solubility of 62.5 mg/mL).[1]

    • Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Dilution of this compound into Culture Media
  • Materials:

    • This compound DMSO stock solution

    • Pre-warmed (37°C) complete culture medium (e.g., DMEM with 10% FBS)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Stepwise Dilution: a. Prepare an intermediate dilution by adding a small volume of the DMSO stock solution to a larger volume of pre-warmed culture medium (e.g., a 1:10 or 1:100 dilution). b. Vortex the intermediate dilution gently. c. Add the required volume of the intermediate dilution to the final volume of pre-warmed culture medium to achieve the desired final concentration.

    • Gently mix the final solution by swirling or pipetting up and down.

    • Visually inspect the medium for any signs of precipitation before adding it to your cells. If slight precipitation is observed, brief sonication may help to redissolve it.[7]

    • Ensure the final DMSO concentration in the culture does not exceed 0.5%. Include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw intermediate Prepare Intermediate Dilution thaw->intermediate prewarm Pre-warm Culture Media prewarm->intermediate final_dilution Prepare Final Dilution intermediate->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells precipitation Precipitation Observed final_dilution->precipitation check_conc Check Final Concentration precipitation->check_conc stepwise Use Stepwise Dilution precipitation->stepwise sonicate Brief Sonication precipitation->sonicate

Caption: Experimental workflow for preparing and using this compound.

signaling_pathway cluster_inhibition This compound Action cluster_pde7 PDE7 Pathway cluster_gsk3 GSK3 Pathway vp315 VP3.15 dihydrobromide pde7 PDE7 vp315->pde7 Inhibits gsk3 GSK3β vp315->gsk3 Inhibits camp cAMP amp 5'-AMP camp->amp Hydrolysis pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates neuroprotection Neuroprotection & Remyelination creb->neuroprotection beta_catenin β-catenin gsk3->beta_catenin Phosphorylates inflammation Pro-inflammatory Gene Transcription gsk3->inflammation degradation Degradation beta_catenin->degradation

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: VP3.15 Dihydrobromide In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VP3.15 dihydrobromide in vivo. Our goal is to help you improve the efficacy of your experiments and navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally bioavailable, and CNS-penetrant small molecule that acts as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3 (GSK-3).[1][2][3] Its dihydrobromide salt form generally offers enhanced water solubility and stability compared to the free base.[1] By inhibiting PDE7, VP3.15 increases intracellular levels of cyclic adenosine monophosphate (cAMP). The inhibition of GSK-3β modulates downstream signaling pathways involved in inflammation and cell survival. This dual action provides neuroprotective and neuroreparative activities, making it a potential therapeutic for conditions like multiple sclerosis and glioblastoma.[1][4][5]

Q2: What are the key therapeutic areas being explored for VP3.15?

Preclinical research has highlighted the potential of VP3.15 in several areas:

  • Multiple Sclerosis (MS): It has shown promise as a combined anti-inflammatory and pro-remyelinating therapy.[1][6][7] In animal models of MS, VP3.15 has been shown to ameliorate motor deficits, reduce neuroinflammation, and promote the preservation of myelin and axonal integrity.[6][7][8]

  • Glioblastoma (GB): VP3.15 has demonstrated anti-tumor efficacy, particularly in PTEN wild-type models.[4][5] Its mechanism in this context involves modulating the tumor microenvironment.[4][5]

  • Germinal Matrix Hemorrhage (GM-IVH): In a mouse model of GM-IVH, VP3.15 reduced hemorrhages, microglia activation, and ameliorated brain atrophy and cognitive impairment.[4]

Q3: What is the reported solubility of this compound?

Troubleshooting In Vivo Efficacy Issues

Problem 1: Suboptimal or inconsistent therapeutic efficacy in animal models.

This is a common challenge in preclinical studies and can stem from multiple factors.

  • Possible Cause 1: Poor Bioavailability.

    • Solution: Although described as orally bioavailable, the actual exposure at the target site might be insufficient.[1][2] Consider the following formulation strategies to enhance bioavailability:

      • Vehicle Optimization: For intraperitoneal (i.p.) administration, a common vehicle for poorly soluble compounds is a mixture of DMSO, a co-solvent like PEG300 or Solutol HS 15, and saline or PBS. One published protocol for a similar compound involved dissolving it in 5% Tocrisolve in saline.[10] For oral administration, self-emulsifying drug delivery systems (SEDDS) or solid dispersions can be explored.[11][12]

      • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the compound, potentially improving its dissolution rate and absorption.[11][13][14]

      • Use of Excipients: Incorporating surfactants or cyclodextrins in the formulation can enhance solubility.[12][13]

  • Possible Cause 2: Inadequate Dose or Dosing Regimen.

    • Solution: A dose of 10 mg/kg has been used in some mouse models of demyelination and glioblastoma.[6][15] However, the optimal dose may vary depending on the animal model, disease severity, and route of administration.

      • Dose-Response Study: Conduct a pilot study with a range of doses to determine the minimal effective dose and the maximum tolerated dose.

      • Pharmacokinetic (PK) Analysis: If resources permit, perform a PK study to measure key parameters like Cmax, t1/2, and AUC to understand the drug's exposure profile in your model.

  • Possible Cause 3: Off-Target Effects or Model-Specific Resistance.

    • Solution: The efficacy of VP3.15 in glioblastoma models has been shown to be dependent on the PTEN status of the tumor cells.[4][5]

      • Model Characterization: Ensure your in vivo model is well-characterized and appropriate for the therapeutic hypothesis being tested. For example, when studying glioblastoma, confirm the PTEN status of your cell line.

      • Combination Therapy: In some cases, combining VP3.15 with other therapeutic agents may overcome resistance mechanisms and enhance efficacy.

Problem 2: Difficulty in preparing a stable and injectable formulation for in vivo use.

  • Possible Cause: Precipitation of the compound.

    • Solution: this compound has limited aqueous solubility.

      • Co-solvent Systems: A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a co-solvent/surfactant mixture before adding the aqueous component. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another option is 10% DMSO and 90% (20% SBE-β-CD in saline).[3]

      • Sonication and Heating: Gentle warming to 37°C and sonication can aid in dissolving the compound.[9] However, be cautious about the compound's stability at elevated temperatures.

      • Fresh Preparation: It is recommended to prepare the formulation fresh before each administration to minimize the risk of precipitation.[2]

Data Presentation

Table 1: In Vitro Activity of VP3.15

TargetIC50 (µM)
PDE71.59
GSK-30.88
Data sourced from MedchemExpress and AbMole BioScience.[1][2]

Table 2: Published In Vivo Dosing Regimen for VP3.15

Animal ModelDiseaseDoseRoute of AdministrationDosing ScheduleReference
MouseTheiler's Murine Encephalomyelitis Virus (TMEV)10 mg/kgNot specified, likely i.p. or oralDaily for 15 consecutive days[8][16]
MouseGlioblastoma (Orthotopic)10 mg/kgIntraperitoneal (i.p.)5 days/week[10]
MouseGlioblastoma (Orthotopic)5 mg/kgIntravenous (i.v.)2 days/week[10]
MouseGlioblastoma (Orthotopic)30 mg/kgSubcutaneous (s.c.)5 days/week[10]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection

This protocol is based on common practices for formulating poorly water-soluble compounds for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • PEG300, sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile, conical microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add a volume of DMSO to achieve a concentrated stock solution (e.g., 20.8 mg/mL).[3] Vortex and sonicate until the compound is completely dissolved.

  • In a separate sterile tube, prepare the vehicle. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, calculate the required volumes.

  • To prepare 1 mL of the final formulation: a. Add 400 µL of PEG300 to a sterile tube. b. Add 100 µL of the this compound stock solution in DMSO to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of sterile saline and vortex to create a homogenous solution.[3]

  • Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted.

  • Administer the formulation to the animals immediately after preparation.

Protocol 2: In Vivo Efficacy Study in an Orthotopic Glioblastoma Mouse Model

This protocol is a synthesized example based on published methodologies.[10]

Materials:

  • 6-8 week old immunodeficient mice (e.g., NSG or nude mice)

  • Luciferase-expressing glioblastoma cells (e.g., U87-MG-luc)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin

  • Prepared this compound formulation (see Protocol 1)

  • Vehicle control formulation

Procedure:

  • Tumor Cell Implantation: a. Anesthetize the mice and secure them in the stereotaxic apparatus. b. Inject the glioblastoma cells into the desired brain region (e.g., striatum) using a Hamilton syringe. The coordinates for injection relative to bregma are approximately: A–P, −0.5 mm; M–L, +2 mm, D–V, −3 mm.[10] c. Allow the mice to recover.

  • Tumor Growth Monitoring and Randomization: a. Monitor tumor growth using bioluminescence imaging. b. Once tumors are established (typically 3-5 days post-implantation), randomize the mice into treatment and control groups.

  • Treatment Administration: a. Administer this compound (e.g., 10 mg/kg) or vehicle control via i.p. injection, 5 days per week.[10]

  • Efficacy Assessment: a. Monitor tumor growth via bioluminescence imaging weekly. b. Record animal body weight and clinical signs of toxicity. c. The primary endpoint is typically survival, with a humane endpoint defined by excessive weight loss or neurological symptoms.

  • Data Analysis: a. Analyze tumor growth curves and survival data using appropriate statistical methods (e.g., two-way ANOVA for tumor growth, Kaplan-Meier analysis for survival).

Visualizations

VP315_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor VP3.15 VP3.15 PDE7 PDE7 VP3.15->PDE7 inhibits GSK3b_active GSK-3β (active) VP3.15->GSK3b_active inhibits cAMP cAMP PDE7->cAMP degrades GSK3b_inactive p-GSK-3β (inactive) (Ser9) NFkB NF-κB Pathway GSK3b_active->NFkB activates Beta_Catenin β-catenin GSK3b_active->Beta_Catenin phosphorylates for PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Gene_Expression Gene Expression (Anti-inflammatory, Pro-remyelination) CREB->Gene_Expression promotes Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes promotes Degradation Degradation Beta_Catenin->Degradation

Caption: VP3.15 dual-inhibition signaling pathway.

InVivo_Workflow Start Start Formulation Prepare VP3.15 Formulation and Vehicle Control Start->Formulation Implantation Orthotopic Tumor Cell Implantation Formulation->Implantation Monitoring Tumor Growth Monitoring (Bioluminescence) Implantation->Monitoring Randomization Randomize Mice into Treatment Groups Monitoring->Randomization Treatment Administer VP3.15 or Vehicle Randomization->Treatment Treatment->Monitoring Weekly Efficacy_Assessment Assess Efficacy: - Tumor Growth - Survival - Body Weight Treatment->Efficacy_Assessment Data_Analysis Statistical Analysis Efficacy_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo efficacy testing.

Troubleshooting_Logic Start Suboptimal In Vivo Efficacy Check_Formulation Is the formulation stable and clear? Start->Check_Formulation Optimize_Formulation Optimize Formulation: - Adjust co-solvents - Add surfactants - Reduce particle size Check_Formulation->Optimize_Formulation No Check_Dose Is the dose and regimen optimal? Check_Formulation->Check_Dose Yes Optimize_Formulation->Check_Dose Dose_Response Conduct Dose-Response and PK Studies Check_Dose->Dose_Response No Check_Model Is the animal model appropriate? Check_Dose->Check_Model Yes Dose_Response->Check_Model Re-evaluate_Model Re-evaluate Model: - Confirm target expression - Check for resistance markers (e.g., PTEN status) Check_Model->Re-evaluate_Model No Consider_Combo Consider Combination Therapy Check_Model->Consider_Combo Yes Re-evaluate_Model->Consider_Combo

Caption: Troubleshooting logic for in vivo efficacy.

References

Technical Support Center: Measuring the Intracellular Activity of VP3.15 Dihydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for measuring the intracellular activity of VP3.15 dihydrobromide.

This compound is a potent, orally bioavailable, and CNS-penetrant dual inhibitor of phosphodiesterase (PDE) 7 and glycogen synthase kinase (GSK) 3.[1][2] Its intracellular activity is determined by its ability to modulate the activity of these two key enzymes. This guide will walk you through the primary methods to quantify the intracellular effects of VP3.15.

Frequently Asked Questions (FAQs)

Q1: What are the primary intracellular targets of this compound?

A1: this compound is a dual inhibitor with two primary intracellular targets:

  • Glycogen Synthase Kinase 3 (GSK-3): A serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.

  • Phosphodiesterase 7 (PDE7): An enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger in various signaling pathways.

Q2: How can I measure the intracellular inhibition of GSK-3 by VP3.15?

A2: You can measure GSK-3 inhibition through several methods:

  • Western Blotting for Phospho-Substrates: A common method is to measure the phosphorylation status of known GSK-3 substrates, such as β-catenin (at Ser33/37/Thr41), Tau (at various sites), or CRMP2. Inhibition of GSK-3 by VP3.15 will lead to a decrease in the phosphorylation of these substrates.

  • Kinase Activity Assays: In-cell or cell-based kinase activity assays can be used. These often employ specific antibodies to detect the phosphorylated product of a GSK-3 substrate.[3][4] Luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) can also be adapted for cellular lysates.[5]

  • Reporter Gene Assays: For pathways regulated by GSK-3, such as the Wnt/β-catenin pathway, you can use a reporter construct (e.g., TOP/FOPflash) to measure downstream transcriptional activity.

Q3: What are the recommended methods for measuring the intracellular inhibition of PDE7 by VP3.15?

A3: Since PDE7 breaks down cAMP, its inhibition by VP3.15 will lead to an increase in intracellular cAMP levels. Therefore, the most direct way to measure PDE7 inhibition is to quantify intracellular cAMP.

  • cAMP Immunoassays: Competitive immunoassays, such as ELISA or TR-FRET-based assays, are widely used to measure intracellular cAMP levels. These kits are commercially available from various suppliers.

  • Reporter Assays: Cells can be engineered to express a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE). An increase in cAMP will lead to an increase in reporter gene expression.

Q4: Can I measure the activity of both targets simultaneously?

A4: Yes, it is possible to design experiments to measure the activity of both targets in the same cell population, although typically done in parallel. For instance, you could treat your cells with VP3.15, then lyse the cells and use the lysate for both a Western blot to detect p-GSK-3 substrates and a cAMP assay.

Q5: What are some potential downstream functional effects of VP3.15 that I can measure?

A5: VP3.15 has been shown to have neuroprotective and anti-inflammatory effects.[1][2] Therefore, you can measure downstream functional outcomes such as:

  • Changes in cytokine production in immune cells.

  • Promotion of oligodendrocyte precursor cell differentiation.[6][7]

  • Neuroprotection in cellular models of neurodegenerative diseases.

Troubleshooting Guides

GSK-3 Activity Measurement
Issue Possible Cause Troubleshooting Steps
No change in substrate phosphorylation after VP3.15 treatment. 1. Insufficient VP3.15 concentration or incubation time. 2. Low basal GSK-3 activity in your cell type. 3. Antibody for the phospho-substrate is not working.1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Stimulate a pathway known to activate GSK-3 before treatment. 3. Check the antibody datasheet for recommended applications and validate it with a positive control.
High background in kinase assay. 1. Non-specific antibody binding. 2. High endogenous phosphatase activity in the cell lysate.1. Increase the number of wash steps and/or use a blocking buffer. 2. Add phosphatase inhibitors to your lysis buffer.
PDE7 Activity (cAMP) Measurement
Issue Possible Cause Troubleshooting Steps
No increase in cAMP levels after VP3.15 treatment. 1. Insufficient VP3.15 concentration or incubation time. 2. High activity of other PDEs in the cell. 3. Low basal adenylyl cyclase activity.1. Perform a dose-response and time-course experiment. 2. Use a non-specific PDE inhibitor (e.g., IBMX) as a positive control. If IBMX increases cAMP but VP3.15 does not, it suggests PDE7 is not the dominant PDE in your cells. 3. Co-treat with an adenylyl cyclase activator (e.g., forskolin) to increase basal cAMP production.
High variability between replicate wells in cAMP assay. 1. Inconsistent cell seeding. 2. Inaccurate pipetting. 3. Cell lysis was incomplete.1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be consistent with your technique. 3. Ensure complete cell lysis by following the kit manufacturer's instructions.

Experimental Protocols

Protocol 1: Western Blot for Phospho-GSK-3 Substrate (β-catenin)
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time. Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-β-catenin (Ser33/37/Thr41) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total β-catenin and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-β-catenin signal to total β-catenin and the loading control.

Protocol 2: Intracellular cAMP Measurement using a Competitive ELISA
  • Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere. Treat cells with this compound, a vehicle control, and a positive control (e.g., forskolin) for the desired time.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the cAMP ELISA kit. This typically involves adding a specific lysis buffer to each well.

  • cAMP ELISA:

    • Add cell lysates and cAMP standards to the wells of the ELISA plate pre-coated with a cAMP antibody.

    • Add the HRP-conjugated cAMP.

    • Incubate as recommended by the manufacturer. During this incubation, free cAMP in the sample or standard will compete with the HRP-conjugated cAMP for binding to the primary antibody.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve using the absorbance values of the cAMP standards. Use the standard curve to calculate the concentration of cAMP in each sample. The signal is inversely proportional to the amount of cAMP in the sample.

Signaling Pathways and Workflows

VP3_15_Signaling_Pathway cluster_GSK3 GSK-3 Pathway cluster_PDE7 PDE7 Pathway VP315_GSK3 VP3.15 GSK3 GSK-3 VP315_GSK3->GSK3 inhibition BetaCatenin_p p-β-catenin GSK3->BetaCatenin_p phosphorylation Degradation Degradation BetaCatenin_p->Degradation BetaCatenin β-catenin BetaCatenin->GSK3 VP315_PDE7 VP3.15 PDE7 PDE7 VP315_PDE7->PDE7 inhibition AMP AMP PDE7->AMP hydrolysis cAMP cAMP cAMP->PDE7 PKA PKA Activation cAMP->PKA Western_Blot_Workflow start Start: Cell Culture treatment VP3.15 Treatment start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-β-catenin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Quantified Protein Levels analysis->end cAMP_Assay_Workflow start Start: Cell Seeding (96-well plate) treatment VP3.15 Treatment start->treatment lysis Cell Lysis treatment->lysis elisa Competitive ELISA lysis->elisa readout Absorbance Reading elisa->readout analysis Data Analysis (Standard Curve) readout->analysis end End: Intracellular cAMP Concentration analysis->end

References

Best practices for storing and handling VP3.15 dihydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling VP3.15 dihydrobromide. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container in a dry environment. Recommended storage temperatures are -20°C for up to 12 months or 4°C for up to 6 months.[1]

Q2: How should I prepare and store a stock solution of this compound?

This compound is soluble in DMSO.[1][2] To prepare a stock solution, it is recommended to dissolve the compound in DMSO.[3] Once prepared, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product degradation.[4][5] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3][5][6] Ensure the vials are sealed to protect from moisture.[3][5][6]

Q3: Can I store the stock solution for longer than the recommended period?

Storing beyond the recommended periods may compromise the stability and activity of the compound. For best results, it is advised to use the stock solution within the specified timeframes.

Q4: What is the recommended procedure for handling the solid compound?

When handling solid this compound, it is important to avoid dust and aerosol formation.[6] Use personal protective equipment, including gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.[6] Avoid inhalation and contact with eyes and skin.[6]

Q5: What are the known incompatibilities of this compound?

This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[6] Avoid using these substances in conjunction with the compound.

Q6: What is the biological activity of this compound?

This compound is a potent, orally bioavailable, and CNS-penetrant dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3 (GSK3).[1][2][3] It has demonstrated neuroprotective and neuroreparative activities, making it a potential therapeutic agent for conditions like multiple sclerosis.[2][3][7]

Troubleshooting Guide

Issue 1: The compound will not fully dissolve in the solvent.

  • Solution: If you observe precipitation or phase separation during the preparation of a solution, you can gently heat the tube to 37°C and use an ultrasonic bath to aid dissolution.[3][4] Ensure you are using a suitable solvent, such as DMSO, at an appropriate concentration.[1][2]

Issue 2: Inconsistent results are observed between experiments.

  • Solution: Inconsistent results can arise from improper storage or handling. Ensure that stock solutions are properly aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[4][5] For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[3] Also, confirm the stability of the compound in your specific experimental buffer and conditions.

Issue 3: Reduced or no activity of the compound is observed in an assay.

  • Solution: This may indicate degradation of the compound. Verify that the storage conditions and duration have been within the recommended limits (-80°C for up to 6 months; -20°C for up to 1 month for stock solutions).[3][5][6] If the compound has been stored for an extended period or handled improperly, it is advisable to use a fresh vial.

Quantitative Data Summary

PropertyValueSource
IC50 (PDE7) 1.59 µM[1][2][3]
IC50 (GSK-3) 0.88 µM[1][2][3]
Molecular Weight 528.30 g/mol [6]
Formula C20H24Br2N4OS[6]
Solubility in DMSO 10 mM or 62.5 mg/mL (with sonication)[1][2]
Storage ConditionSolid Compound DurationStock Solution DurationSource
-80°C Not specified6 months[3][5][6]
-20°C 12 months1 month[1][3][5][6]
4°C 6 monthsNot recommended[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the solid this compound and DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of DMSO to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use gentle heating (37°C) and sonication to aid dissolution.[3][4]

  • Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[3][5][6]

Preparation of a Working Solution for In Vivo Studies
  • Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Dilution: Further dilute the stock solution to the desired final concentration using an appropriate vehicle for in vivo administration (e.g., saline, 5% Tocrisolve in saline).[8]

  • Fresh Preparation: It is recommended to prepare the working solution fresh on the day of the experiment to ensure its stability and efficacy.[3]

  • Administration: Administer the prepared solution to the animals as per the experimental protocol.

Visualizations

VP3_15_Signaling_Pathway cluster_inhibition This compound Action cluster_targets Cellular Targets cluster_effects Downstream Effects VP3.15 VP3.15 PDE7 PDE7 VP3.15->PDE7 Inhibits GSK3b GSK-3β VP3.15->GSK3b Inhibits cAMP ↑ cAMP PDE7->cAMP Normally degrades Neuroprotection Neuroprotection GSK3b->Neuroprotection Promotes Remyelination Remyelination GSK3b->Remyelination Promotes

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_storage Storage cluster_prep Stock Solution Preparation cluster_stock_storage Stock Solution Storage cluster_working_prep Working Solution Preparation Solid Solid VP3.15 (-20°C or 4°C) Weigh Weigh Solid Solid->Weigh Add_DMSO Add DMSO Weigh->Add_DMSO Dissolve Vortex / Sonicate Add_DMSO->Dissolve Aliquots Aliquot Dissolve->Aliquots Store_Stock Store Aliquots (-80°C or -20°C) Aliquots->Store_Stock Thaw Thaw Aliquot Store_Stock->Thaw Dilute Dilute in Vehicle Thaw->Dilute Use Use Immediately Dilute->Use

Caption: Experimental workflow for this compound.

References

Validation & Comparative

A Comparative Analysis of VP3.15 Dihydrobromide and Other PDE7 Inhibitors in Preclinical Models of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphodiesterase 7 (PDE7) inhibitor VP3.15 dihydrobromide against other notable PDE7 inhibitors, TC3.6 and BRL-50481, based on their performance in established animal models of Multiple Sclerosis (MS). The data presented herein is compiled from peer-reviewed studies to assist researchers in evaluating the therapeutic potential of these compounds.

Executive Summary

Multiple Sclerosis is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. Phosphodiesterase 7 (PDE7) has emerged as a promising therapeutic target due to its role in modulating immune responses and promoting neural repair. This guide focuses on this compound, a novel dual inhibitor of PDE7 and glycogen synthase kinase 3β (GSK3β), and compares its efficacy with other selective PDE7 inhibitors in experimental autoimmune encephalomyelitis (EAE) and Theiler's murine encephalomyelitis virus-induced demyelinating disease (TMEV-IDD), two widely used animal models that mimic different aspects of MS.

The evidence suggests that this compound demonstrates significant therapeutic effects in both inflammatory and progressive models of MS, outperforming some other PDE7 inhibitors. Its dual-inhibitor nature may offer a synergistic approach by concurrently targeting inflammation and promoting neuroprotection and remyelination.

Comparative Efficacy in MS Models

The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound, TC3.6, and BRL-50481.

Table 1: In Vivo Efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) Model
CompoundDoseAnimal ModelKey Efficacy MetricResultCitation
This compound 10 mg/kgC57BL/6J mice (MOG35-55 induced)Mean Clinical Score Significantly reduced clinical signs compared to vehicle and BRL50481. Showed similar efficacy to fingolimod.[1]
TC3.6 Not specifiedSJL mice (PLP139-151 induced)Mean Clinical Score Prevented EAE with an efficacy similar to the PDE4 inhibitor Rolipram.[2]
BRL-50481 10 mg/kgC57BL/6J mice (MOG35-55 induced)Mean Clinical Score Showed no significant effect on clinical signs.[1]
BRL-50481 Not specifiedSJL mice (PLP139-151 induced)Mean Clinical Score Had no effect on the disease course.[2]
Table 2: In Vivo Efficacy in the Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) Model
CompoundDoseAnimal ModelKey Efficacy MetricResultCitation
This compound 10 mg/kgTMEV-infected miceMotor Function (Horizontal & Vertical Activity) Significantly improved motor deficits in infected mice.[3][4][5]
This compound 10 mg/kgTMEV-infected miceNeuroinflammation Significantly reduced microglial activation and CD4+ T lymphocyte infiltration in the spinal cord.[3]
TC3.6 Not specifiedTMEV-infected miceMotor Function & Neuroinflammation Ameliorated the disease course and improved motor deficits. Reduced microglial activation and cellular infiltrates.
Table 3: In Vitro Immunomodulatory Effects
CompoundAssayKey MetricResultCitation
This compound Lymphocyte Proliferation ([3H]-thymidine incorporation)Inhibition of Proliferation Inhibited proliferation of peripheral lymphocytes in a dose-dependent manner.[1]
This compound TNF-α Secretion (ELISA)Inhibition of TNF-α Inhibited TNF-α secretion from peripheral lymphocytes in a dose-dependent manner.[1]
BRL-50481 Lymphocyte ProliferationInhibition of Proliferation Had no effect on the proliferation of CD8+ T-lymphocytes.[6]
BRL-50481 TNF-α Secretion (ELISA)Inhibition of TNF-α Marginally (approximately 2-11%) reduced the generation of TNF-α from blood monocytes and lung macrophages.[6]

Signaling Pathways

The therapeutic effects of PDE7 inhibitors in MS models are primarily attributed to the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels. Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade leads to the transcription of genes that promote anti-inflammatory responses and neuronal survival.

In the case of this compound, the simultaneous inhibition of GSK3β provides an additional layer of therapeutic action. GSK3β is a key regulator of multiple signaling pathways, including the NF-κB pathway, which is a central mediator of inflammation. By inhibiting GSK3β, VP3.15 can further suppress the inflammatory cascade.

PDE7_Inhibitor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates PDE7 PDE7 PDE7->cAMP Degrades AMP AMP PDE7->AMP CREB_c CREB PKA->CREB_c Phosphorylates CREB_n p-CREB CREB_c->CREB_n Translocates to VP315 VP3.15 / TC3.6 VP315->PDE7 Inhibits Gene_Transcription Anti-inflammatory & Neuroprotective Genes CREB_n->Gene_Transcription Promotes

Caption: PDE7 Inhibitor Signaling Pathway.

VP315_Dual_Inhibition_Pathway cluster_pde7 PDE7 Inhibition cluster_gsk3b GSK3β Inhibition cAMP_up ↑ cAMP PKA_act ↑ PKA Activation cAMP_up->PKA_act CREB_act ↑ CREB Activation PKA_act->CREB_act Anti_Inflammatory Anti-inflammatory Effects CREB_act->Anti_Inflammatory Neuroprotection Neuroprotection & Remyelination CREB_act->Neuroprotection Therapeutic_Outcome Synergistic Therapeutic Effect in MS Models Anti_Inflammatory->Therapeutic_Outcome Neuroprotection->Therapeutic_Outcome GSK3b_in GSK3β NFkB_in ↓ NF-κB Activation GSK3b_in->NFkB_in Pro_Inflammatory ↓ Pro-inflammatory Cytokines NFkB_in->Pro_Inflammatory Pro_Inflammatory->Therapeutic_Outcome VP315 This compound VP315->cAMP_up Inhibits PDE7 VP315->GSK3b_in Inhibits GSK3β

Caption: Dual Inhibition Mechanism of VP3.15.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies cited in the comparative data.

Experimental Autoimmune Encephalomyelitis (EAE) Induction in C57BL/6J Mice

EAE is the most commonly used animal model for MS, mimicking the inflammatory and demyelinating aspects of the disease.

  • Animals: Female C57BL/6J mice, 8-12 weeks old.

  • Induction:

    • Antigen Emulsion: Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Immunization: On day 0, mice are subcutaneously injected with the MOG35-55/CFA emulsion at two sites on the flank.

    • Pertussis Toxin Administration: Mice receive an intraperitoneal (i.p.) injection of pertussis toxin (PTX) on day 0 and day 2 post-immunization. PTX acts as an adjuvant to enhance the autoimmune response.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE starting from day 7 post-immunization. The severity of the disease is typically scored on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund or dead

  • Treatment: The test compounds (e.g., VP3.15, BRL-50481) or vehicle are typically administered daily, starting either from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).

EAE_Induction_Workflow Start Start Immunization Day 0: Immunization (MOG35-55/CFA, s.c.) + PTX (i.p.) Start->Immunization PTX_Boost Day 2: PTX Boost (i.p.) Immunization->PTX_Boost Treatment Daily Treatment (Compound or Vehicle) Immunization->Treatment Monitoring Day 7 onwards: Daily Clinical Scoring PTX_Boost->Monitoring Data_Analysis Data Collection and Analysis Monitoring->Data_Analysis End End Data_Analysis->End

Caption: EAE Induction and Evaluation Workflow.
Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD)

TMEV-IDD is a viral model of MS that is particularly relevant for studying the progressive stages of the disease, characterized by persistent viral infection, chronic inflammation, and demyelination.

  • Animals: Susceptible mouse strains such as SJL/J are typically used.

  • Induction: Mice are intracerebrally injected with a suspension of the Daniel's (DA) strain of TMEV.

  • Disease Course: The disease progresses through two phases: an acute encephalomyelitis within the first week, followed by a chronic, progressive demyelinating phase with associated motor dysfunction that develops over several weeks to months.

  • Assessment: Motor function is assessed using automated activity monitoring systems (e.g., measuring horizontal and vertical movements) or rotarod tests. Histological analysis of the spinal cord is performed to quantify demyelination, axonal loss, and immune cell infiltration.

  • Treatment: Therapeutic interventions are often initiated during the chronic phase of the disease to evaluate their potential to halt or reverse disease progression.

Ex Vivo Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the ability of a compound to inhibit the proliferation of lymphocytes, a key process in the autoimmune response.

  • Cell Isolation: Splenocytes are isolated from immunized mice at a specific time point (e.g., at the peak of the disease).

  • Cell Culture: The isolated splenocytes are cultured in 96-well plates in the presence or absence of the specific antigen (e.g., MOG35-55) and varying concentrations of the test compounds.

  • [3H]-Thymidine Labeling: After a set incubation period (e.g., 48-72 hours), [3H]-thymidine is added to each well. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

  • Measurement: After an additional incubation period (e.g., 18 hours), the cells are harvested onto filter mats, and the amount of incorporated [3H]-thymidine is measured using a scintillation counter. The results are expressed as counts per minute (CPM), which is proportional to the degree of cell proliferation.

TNF-α Secretion Assay (ELISA)

This assay quantifies the amount of the pro-inflammatory cytokine TNF-α secreted by immune cells.

  • Sample Collection: Supernatants from the lymphocyte cultures (as described above) are collected.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for TNF-α.

    • The plate is blocked to prevent non-specific binding.

    • The collected supernatants and a series of TNF-α standards are added to the wells.

    • A detection antibody, also specific for TNF-α and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added.

    • A substrate for the enzyme is added, which produces a color change.

    • The reaction is stopped, and the absorbance is read using a microplate reader.

  • Quantification: The concentration of TNF-α in the samples is determined by comparing their absorbance values to the standard curve.

Conclusion

The preclinical data strongly suggests that inhibiting PDE7 is a viable strategy for the treatment of MS. Among the inhibitors compared, This compound stands out due to its dual inhibitory action on both PDE7 and GSK3β. This dual mechanism appears to translate into superior efficacy in both inflammatory and progressive models of MS, not only by suppressing the autoimmune response but also by promoting neuroprotective and remyelinating pathways. While TC3.6 also shows promise, particularly in the inflammatory EAE model, BRL-50481 has demonstrated limited efficacy in the same models.

Further research is warranted to fully elucidate the therapeutic potential of this compound and to translate these promising preclinical findings into clinical applications for patients with MS. The detailed protocols and comparative data provided in this guide are intended to facilitate such future investigations.

References

Validating the Dual-Target Engagement of VP3.15 Dihydrobromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

VP3.15 dihydrobromide is a novel small molecule inhibitor with demonstrated therapeutic potential in preclinical models of neuroinflammatory and neurodegenerative diseases.[1][2] Its unique mechanism of action lies in its ability to simultaneously engage two distinct intracellular targets: phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3 (GSK-3).[3][4] This guide provides a comparative analysis of VP3.15's dual-target engagement, supported by experimental data and detailed protocols for validation, to aid researchers in assessing its potential and designing further studies.

Performance Comparison: Dual vs. Selective Inhibition

To objectively evaluate the dual-target profile of VP3.15, its activity is compared against selective inhibitors of its individual targets: BRL50481 for PDE7 and CHIR99021 for GSK-3.

CompoundTarget(s)IC50 (PDE7)IC50 (GSK-3β)Key Features
This compound PDE7 & GSK-3 1.59 µM [3][4]0.88 µM [3][4]Orally bioavailable, CNS-penetrant, neuroprotective, and anti-inflammatory.[1][3]
BRL50481PDE70.15 µM (PDE7A), 12.1 µM (PDE7B)[5]Not ActiveSelective PDE7 inhibitor, potentiates anti-inflammatory effects of other agents.[5]
CHIR99021GSK-3Not Active6.7 nM[6][7][8][9]Highly selective GSK-3 inhibitor, promotes self-renewal of stem cells.[6][7]

Signaling Pathway and Experimental Workflow

The dual inhibition of PDE7 and GSK-3 by VP3.15 offers a synergistic approach to modulating downstream signaling pathways implicated in neuroinflammation and cell survival. Inhibition of PDE7 increases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and inactivate GSK-3, providing a two-pronged mechanism for GSK-3 inhibition.

Signaling Pathway of VP3.15 Dual-Target Engagement

VP315 VP3.15 PDE7 PDE7 VP315->PDE7 Inhibits GSK3 GSK-3 VP315->GSK3 Inhibits cAMP ↑ cAMP PDE7->cAMP Hydrolyzes pGSK3 p-GSK-3 (Inactive) GSK3->pGSK3 Downstream Downstream Effects (Neuroprotection, Anti-inflammation) GSK3->Downstream Pro-inflammatory Pro-apoptotic PKA PKA cAMP->PKA Activates PKA->GSK3 Phosphorylates (Inactivates) pGSK3->Downstream

Caption: Dual inhibition of PDE7 and GSK-3 by VP3.15.

Experimental Workflow for Validating Dual-Target Engagement

cluster_0 Target Engagement Validation start Treat Cells/Lysate with VP3.15 cetca Cellular Thermal Shift Assay (CETSA) start->cetca coip Co-Immunoprecipitation (Co-IP) start->coip wb_cetca Western Blot (Target Protein) cetca->wb_cetca wb_coip Western Blot (Target & Interacting Proteins) coip->wb_coip analysis Data Analysis (Thermal Shift / Protein Interaction) wb_cetca->analysis wb_coip->analysis

Caption: Workflow for CETSA and Co-IP experiments.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest to 70-80% confluency.

    • Treat cells with various concentrations of this compound or control compounds (e.g., BRL50481, CHIR99021, DMSO vehicle) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • After treatment, wash the cells with PBS and resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the protein levels of PDE7 and GSK-3 in the soluble fractions by Western blotting using specific antibodies.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the relative amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of VP3.15 indicates target engagement.

Co-Immunoprecipitation (Co-IP) for Target Complex Validation

Co-IP is used to identify protein-protein interactions. This can be adapted to demonstrate that a small molecule affects the interaction of its target with other proteins.

Protocol:

  • Cell Lysis:

    • Lyse cells treated with VP3.15 or control compounds using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific for the primary target (e.g., anti-GSK-3).

    • Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes.

    • Incubate for several hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot to detect the primary target (e.g., GSK-3) and its known interacting partners. A change in the amount of co-precipitated protein in the presence of VP3.15 can indicate a modulation of the protein complex.[10][11][12]

References

A Head-to-Head Comparison of VP3.15 Dihydrobromide and TDZD-8 for Neurodegenerative and Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent research compounds: VP3.15 dihydrobromide and TDZD-8. Both molecules are recognized for their inhibitory effects on Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in a range of pathologies from neurodegenerative diseases to cancer. This document summarizes their known performance characteristics, presents supporting experimental data, and provides detailed protocols for key comparative assays.

Executive Summary

This compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant dual inhibitor of Phosphodiesterase 7 (PDE7) and GSK-3. In contrast, TDZD-8 is a non-ATP competitive inhibitor with high selectivity for GSK-3β. While both compounds target GSK-3, their differing secondary targets and mechanisms of action may confer distinct therapeutic advantages in different contexts. Direct comparative studies highlight the superior pro-remyelinating effects of VP3.15, while both agents have demonstrated anti-glioblastoma activity in separate pre-clinical models.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and TDZD-8 based on available literature. It is important to note that IC50 values for GSK-3 inhibition were not determined in a head-to-head study and may have been obtained under different experimental conditions.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50Mechanism of ActionSelectivity
This compound GSK-30.88 µM[1]Not specifiedDual inhibitor
PDE71.59 µM[1]Not specified
TDZD-8 GSK-3β2 µM[2][3][4]Non-ATP competitive[2][3]High selectivity over CDK1, CK-II, PKA, PKC (>100 µM)[2][3]

Table 2: Comparative Efficacy in Remyelination

Compound (at 1 µM)Outcome in Oligodendrocyte Progenitor Cell (OPC) Differentiation
VP3.15 Increased number of differentiated oligodendrocytes
TDZD-8 No significant effect on OPC differentiation

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.

GSK-3β Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against GSK-3β.

Materials:

  • Human recombinant GSK-3β

  • Pre-phosphorylated polypeptide substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EDTA, 1 mM EGTA, 15 mM magnesium acetate)

  • Test compounds (this compound, TDZD-8) dissolved in DMSO

  • 96-well plates (black, opaque)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 10 µL of the test compound dilution and 10 µL of GSK-3β enzyme solution.

  • Initiate the kinase reaction by adding 20 µL of assay buffer containing the substrate (25 µM) and ATP (1 µM).

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction by adding 40 µL of Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • The inhibitory activity is calculated based on the reduction in luminescence in the presence of the inhibitor compared to the control (DMSO vehicle). IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of the compounds on a cell line of interest (e.g., glioblastoma cells).

Materials:

  • Cells of interest (e.g., GL261 glioblastoma cells)

  • Complete cell culture medium

  • 96-well plates (clear, flat-bottom)

  • Test compounds (this compound, TDZD-8) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

  • Allow cells to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Add 100 µL of the solubilization solution to each well.

  • Incubate at 37°C for 4 hours, or until the formazan crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

In Vitro Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay

This protocol is used to assess the pro-myelinating potential of the compounds.

Materials:

  • Primary rat OPCs

  • OPC proliferation medium

  • OPC differentiation medium

  • Poly-D-lysine coated plates or coverslips

  • Test compounds (this compound, TDZD-8)

  • Primary antibodies against markers of mature oligodendrocytes (e.g., MBP, CNPase) and OPCs (e.g., Olig2)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Isolate and culture primary OPCs from neonatal rat cortices.

  • Plate the OPCs on poly-D-lysine coated surfaces in proliferation medium.

  • After allowing the cells to establish, switch to differentiation medium containing the test compounds or vehicle control.

  • Culture the cells for a period of 5-10 days to allow for differentiation.

  • Fix the cells with 4% paraformaldehyde.

  • Perform immunocytochemistry using primary antibodies against MBP or CNPase and Olig2.

  • Stain with appropriate fluorescently labeled secondary antibodies and DAPI.

  • Capture images using a fluorescence microscope.

  • Quantify the number of mature oligodendrocytes (MBP+ or CNPase+ and Olig2+) as a percentage of the total number of oligodendroglial lineage cells (Olig2+).

In Vivo Cuprizone-Induced Demyelination Model

This protocol describes a widely used in vivo model to study demyelination and remyelination.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Powdered rodent chow

  • Cuprizone (bis(cyclohexanone)oxaldihydrazone)

  • Test compounds (this compound, TDZD-8) formulated for in vivo administration (e.g., intraperitoneal injection)

  • Tissue processing reagents for histology (e.g., formalin, paraffin)

  • Stains for myelin (e.g., Luxol Fast Blue) and oligodendrocytes (e.g., anti-Olig2 antibody)

  • Microscope

Procedure:

  • Induce demyelination by feeding mice a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5-6 weeks.

  • During the demyelination phase or the subsequent remyelination phase (after returning to a normal diet), administer the test compounds or vehicle control to the mice according to the desired dosing regimen.

  • At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

  • Dissect the brains and process for paraffin embedding.

  • Cut coronal sections of the brain, particularly through the corpus callosum.

  • Stain sections with Luxol Fast Blue to assess the extent of demyelination/remyelination.

  • Perform immunohistochemistry with antibodies against oligodendrocyte markers to quantify the number of oligodendrocytes.

  • Quantify the degree of myelination and the number of oligodendrocytes in the corpus callosum.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparison of this compound and TDZD-8.

GSK3_Signaling_Pathway cluster_upstream Upstream Regulation cluster_gsk3 GSK-3 cluster_downstream Downstream Effects Akt Akt GSK-3 GSK-3 Akt->GSK-3 Inhibits (p-Ser9) Wnt Wnt Wnt->GSK-3 Inhibits Tau_Hyperphosphorylation Tau_Hyperphosphorylation GSK-3->Tau_Hyperphosphorylation Promotes Beta-catenin_Degradation Beta-catenin_Degradation GSK-3->Beta-catenin_Degradation Promotes Inflammation Inflammation GSK-3->Inflammation Promotes Cell_Survival Cell_Survival GSK-3->Cell_Survival Inhibits VP3_15 VP3.15 VP3_15->GSK-3 Inhibits PDE7 PDE7 VP3_15->PDE7 Inhibits TDZD_8 TDZD-8 TDZD_8->GSK-3 Inhibits (non-ATP competitive)

Caption: Simplified GSK-3 signaling pathway and points of intervention for VP3.15 and TDZD-8.

Experimental_Workflow_Remyelination cluster_invitro In Vitro Analysis OPC_Culture Primary OPC Culture Treatment Treat with VP3.15 or TDZD-8 OPC_Culture->Treatment Differentiation Induce Differentiation Treatment->Differentiation Immunostaining Immunostaining for Myelin Markers Differentiation->Immunostaining Quantification Quantify Mature Oligodendrocytes Immunostaining->Quantification

Caption: Experimental workflow for in vitro assessment of pro-remyelinating effects.

Experimental_Workflow_Glioblastoma cluster_invivo In Vivo Glioblastoma Model Cell_Implantation Orthotopic Implantation of Glioblastoma Cells Tumor_Growth Allow Tumor Establishment Cell_Implantation->Tumor_Growth Drug_Administration Administer VP3.15 or TDZD-8 Tumor_Growth->Drug_Administration Monitoring Monitor Tumor Growth (e.g., Bioluminescence) Drug_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (Survival, Histology) Monitoring->Endpoint_Analysis

Caption: General experimental workflow for in vivo evaluation of anti-glioblastoma efficacy.

Conclusion

Both this compound and TDZD-8 are valuable tools for investigating the role of GSK-3 in health and disease. The dual inhibitory action of VP3.15 on both GSK-3 and PDE7 appears to offer a significant advantage in promoting remyelination, a critical process in diseases like multiple sclerosis. TDZD-8, with its high selectivity for GSK-3β and non-ATP competitive mechanism, remains a crucial compound for specifically dissecting the roles of this kinase isoform. The choice between these two inhibitors will ultimately depend on the specific research question and the biological context being investigated. The provided experimental protocols and workflows offer a starting point for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these compounds.

References

Benchmarking VP3.15 Dihydrobromide Against Standard-of-Care Multiple Sclerosis Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. While current standard-of-care disease-modifying therapies (DMTs) primarily target the inflammatory aspects of the disease, there remains a significant need for treatments that also promote neuroprotection and remyelination. This guide provides a comparative analysis of VP3.15 dihydrobromide, a novel dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3 beta (GSK-3β), against established standard-of-care MS drugs. VP3.15 has demonstrated both anti-inflammatory and pro-remyelinating properties in preclinical models, positioning it as a potential next-generation therapeutic for MS.[1][2][3][4]

Comparative Analysis of Mechanisms of Action

The therapeutic landscape of MS is diverse, with drugs targeting various aspects of the immune response. VP3.15 offers a unique dual mechanism of action aimed at both immunomodulation and neurorepair.

This compound: VP3.15 is a potent, orally bioavailable, and CNS-penetrant small molecule that dually inhibits PDE7 and GSK-3β.[1]

  • PDE7 Inhibition: Inhibition of PDE7 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP has been shown to have anti-inflammatory effects, including the suppression of T-lymphocyte proliferation and the production of pro-inflammatory cytokines like TNF-α.[4][5]

  • GSK-3β Inhibition: GSK-3β is a serine/threonine kinase involved in a wide range of cellular processes. Its inhibition has been linked to the promotion of oligodendrocyte progenitor cell (OPC) differentiation and survival, which are crucial steps for remyelination.[4]

The dual inhibition of PDE7 and GSK-3β is believed to have a synergistic effect, simultaneously dampening the inflammatory cascade and fostering a regenerative environment within the CNS.[4]

Standard-of-Care MS Drugs: Current MS therapies primarily modulate or suppress the immune system. A selection of these drugs and their mechanisms are outlined below:

  • Fingolimod (Gilenya®): A sphingosine-1-phosphate (S1P) receptor modulator that sequesters lymphocytes in the lymph nodes, preventing their infiltration into the CNS.[4][6][7]

  • Ocrelizumab (Ocrevus®): A monoclonal antibody that targets and depletes CD20-expressing B-cells, which play a central role in the pathogenesis of MS.[8][9][10][11]

  • Dimethyl Fumarate (Tecfidera®): An immunomodulatory agent that is thought to exert its effects through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway and by shifting the cytokine profile towards an anti-inflammatory state.[12][13][14][15]

  • Glatiramer Acetate (Copaxone®): A synthetic polypeptide that mimics myelin basic protein. It is thought to act as a decoy for the immune system and induce a shift from a pro-inflammatory to an anti-inflammatory T-cell response.[5][16][17]

  • Interferon-β (e.g., Avonex®, Betaseron®, Rebif®): Cytokines that modulate the immune response through various mechanisms, including the inhibition of T-cell activation and proliferation, and the reduction of pro-inflammatory cytokine production via the JAK-STAT signaling pathway.[1][3][18][19]

Signaling Pathway Diagrams

VP3_15_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus VP3_15 VP3.15 PDE7 PDE7 VP3_15->PDE7 inhibits GSK3B GSK-3β VP3_15->GSK3B inhibits cAMP cAMP PDE7->cAMP degrades Beta_Catenin β-Catenin GSK3B->Beta_Catenin inhibits (promotes degradation) PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Gene_Expression Gene Expression (Anti-inflammatory, Pro-remyelination) CREB->Gene_Expression Beta_Catenin->Gene_Expression

VP3.15 Dual Inhibition Pathway

Fingolimod_Pathway cluster_lymph_node cluster_blood_vessel Lymphocyte Lymphocyte S1P1_receptor S1P1 Receptor Egress Lymphocyte->Egress Normal Egress S1P1_receptor->Egress Mediates Fingolimod_P Fingolimod-P Fingolimod_P->S1P1_receptor Internalizes & Functionally Antagonizes

Fingolimod Mechanism of Action

Ocrelizumab_Pathway Ocrelizumab Ocrelizumab CD20 CD20 Ocrelizumab->CD20 Binds to B_cell CD20+ B-Cell Depletion B-Cell Depletion CD20->Depletion Triggers

Ocrelizumab Mechanism of Action

DMF_Pathway DMF Dimethyl Fumarate Keap1 Keap1 DMF->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds

Dimethyl Fumarate (DMF) Nrf2 Pathway

Preclinical Efficacy Data

Direct head-to-head comparative studies of VP3.15 against a wide range of standard-of-care MS drugs are limited. However, data from preclinical models, primarily the Experimental Autoimmune Encephalomyelitis (EAE) and Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) models, provide a basis for comparison.

DrugModelKey Findings
This compound TMEV-IDD- Ameliorated motor deficits.[5][14][17][20] - Significantly reduced microglial activation and CD4+ T-lymphocyte infiltration in the spinal cord.[20][21] - Promoted the differentiation of oligodendrocyte precursors and improved myelin and axonal integrity.[5][14][17]
EAE- At 10mg/kg, showed efficacy in reducing clinical signs similar to fingolimod.[4] - Inhibited peripheral lymphocyte proliferation and TNFα secretion in a dose-dependent manner.[4]
Fingolimod EAE- Prophylactic treatment (0.3 mg/kg) reduced the total clinical score by approximately 59%.[12] - Therapeutic treatment (0.3 mg/kg) reduced the total clinical score by approximately 60%.[12] - Reduced demyelination, axonal loss, and astrogliosis.[16]
TMEV-IDD- Did not show neuroprotective activity in one study.[5]
Ocrelizumab EAE (various models)- Effectively depletes B-cells in the periphery.
Dimethyl Fumarate EAE- Protected both wild-type and Nrf2-deficient mice from clinical and histological signs of EAE, suggesting Nrf2-independent anti-inflammatory effects.[5][15] - Reduced the frequencies of IFN-γ and IL-17–producing CD4+ cells.[15]
TMEV-IDD- Suppressed the development of the disease both clinically and histologically through the Nrf2-Keap1 pathway and by suppressing IL-17A.[12][13]
Glatiramer Acetate EAE- Increased the production of anti-inflammatory cytokines IL-10 and TGF-β.[13] - Promoted the development of anti-inflammatory type II monocytes.[13]
TMEV-IDD- Induced anti-inflammatory immune responses, including increased IL-10 and IL-4 production, without suppressing antiviral immunity.[1][3][15][18]
Interferon-β EAE- Modulates the immune response, but quantitative data on clinical scores varies between studies.
TMEV-IDD- Plays a crucial role in controlling viral replication and preventing fatal disease in resistant mouse strains.[7][22]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of preclinical data. Below are summaries of the key experimental models used to evaluate VP3.15.

Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) Model

This model is particularly relevant for studying progressive forms of MS.

  • Animal Model: Susceptible mouse strains, such as SJL/J, are intracerebrally inoculated with the Theiler's virus (Daniel's strain).[5]

  • Disease Induction and Progression: The infection leads to a persistent viral presence in the central nervous system, resulting in chronic inflammation, demyelination, and axonal damage, which manifests as progressive motor deficits.[23][24]

  • VP3.15 Treatment Protocol: In the study by Benítez-Fernández et al. (2022), TMEV-infected mice were treated with VP3.15 (10 mg/kg) or a vehicle control starting at 60 days post-infection for 15 consecutive days. This therapeutic window was chosen to mimic the initiation of treatment after the onset of symptoms in patients.[5][17][20]

  • Outcome Measures:

    • Motor Function: Assessed using an activity cage to measure horizontal and vertical activity.[5][20]

    • Histopathology: Spinal cords were analyzed for microglial activation (Iba-1 staining), T-lymphocyte infiltration (CD4 staining), demyelination (Eriochrome cyanine staining and Myelin Basic Protein [MBP] labeling), and axonal integrity (Neurofilament Heavy [NFH] labeling).[5]

    • Oligodendrocyte Progenitor Cell (OPC) Differentiation: Assessed by immunohistochemical analysis of markers for OPCs (PDGFRα) and mature oligodendrocytes (CC1).[5]

TMEV_IDD_Workflow A Intracerebral Inoculation of TMEV in Mice B Disease Progression (60 days) A->B C Treatment Initiation (VP3.15 or Vehicle) B->C D 15-Day Treatment Period C->D E Outcome Assessment D->E F Motor Function Analysis E->F Behavioral G Histopathological Analysis E->G Tissue

TMEV-IDD Experimental Workflow
Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for the relapsing-remitting form of MS.

  • Animal Model: Typically induced in C57BL/6J mice.[4]

  • Disease Induction: Mice are immunized with an emulsion of a myelin-specific peptide, such as myelin oligodendrocyte glycoprotein 35-55 (MOG₃₅₋₅₅), in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[4] This induces an autoimmune response against the myelin sheath.

  • VP3.15 Treatment Protocol: In the study by Rejano-García et al. (2017), mice were treated daily with VP3.15 (10 mg/kg) or another PDE7 inhibitor, or fingolimod, starting from either the onset or the peak of the disease.[4]

  • Outcome Measures:

    • Clinical Scoring: Disease severity is monitored daily using a standardized clinical scoring scale that grades the extent of paralysis.[4]

    • Neuropathology: Spinal cords are examined for inflammation and demyelination.

    • Immunological Assays: Lymphocyte proliferation is measured by [³H]-thymidine incorporation, and TNF-α levels are quantified by ELISA.[4]

EAE_Workflow A Immunization with MOG₃₅₋₅₅ in CFA B Pertussis Toxin Administration A->B C Disease Onset/Peak B->C D Treatment Initiation (VP3.15 or Comparator) C->D E Daily Clinical Scoring D->E Daily Monitoring F Endpoint Analysis D->F G Neuropathology F->G H Immunological Assays F->H

EAE Experimental Workflow

Conclusion

This compound presents a promising therapeutic strategy for multiple sclerosis by uniquely combining anti-inflammatory and pro-remyelinating actions through its dual inhibition of PDE7 and GSK-3β. Preclinical data, particularly from the TMEV-IDD model of progressive MS, demonstrate its potential to not only ameliorate motor deficits and reduce neuroinflammation but also to promote the differentiation of oligodendrocytes, suggesting a capacity for neurorepair that is lacking in many current standard-of-care therapies. While direct comparative efficacy data against a broad range of current MS drugs is still emerging, the existing preclinical evidence warrants further investigation of VP3.15 as a disease-modifying therapy with the potential to address both the inflammatory and degenerative aspects of multiple sclerosis.

References

Independent Validation of VP3.15 Dihydrobromide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings on VP3.15 dihydrobromide, a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3 (GSK-3). The information is presented to support independent validation and further investigation of this compound's therapeutic potential.

This compound is an orally bioavailable and central nervous system (CNS) penetrant small molecule with demonstrated neuroprotective, neuroreparative, and anti-inflammatory properties.[1][2] It has shown promise in preclinical models of multiple sclerosis (MS) and glioblastoma. This guide summarizes the key quantitative data from published studies, details the experimental protocols used, and visualizes the proposed signaling pathways.

Performance Data

The efficacy of this compound has been evaluated in several key areas, with inhibitory concentrations and observed effects summarized below.

ParameterValueTarget/ModelSource
IC50 1.59 µMPhosphodiesterase 7 (PDE7)[1][2]
IC50 0.88 µMGlycogen Synthase Kinase 3 (GSK-3)[1][2]
In Vivo Dosage (MS Model) 10 mg/kgTheiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) mouse model[3]
Effect in MS Model Ameliorates disease course, improves motor functionTMEV-IDD mouse model[3][4]
Effect on Remyelination Promotes differentiation of oligodendrocyte precursors, increases mature oligodendrocytes, and preserves myelin and axonal integrity.TMEV-IDD and cuprizone mouse models[3][4]
Effect in Glioblastoma Model Reduces tumor growth in a PTEN wild-type context.Orthotopic xenograft mouse model and Drosophila melanogaster glioma model[5][6]
Mechanism in Glioblastoma Reduces the number of myeloid cells and vascularization in the tumor microenvironment; diminishes the production of GAL9.PTEN wild-type glioblastoma model[5][6]

Comparison with Alternatives

Direct comparative studies with other dual PDE7/GSK-3 inhibitors in the same experimental settings are limited in the currently available literature. However, a study by Medina-Rodríguez et al. (2017) compared the effect of VP3.15 with a GSK-3 specific inhibitor, TDZD8, on oligodendrocyte progenitor cell (OPC) differentiation. In this study, TDZD8 alone did not show an effect on OPC differentiation, suggesting that the dual inhibition by VP3.15 is crucial for its pro-remyelinating effects.

Further research is needed to establish a comprehensive performance comparison with other emerging dual inhibitors.

Experimental Protocols

The following are summaries of key experimental protocols from the cited literature. For full details, please refer to the original publications.

Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) Model

This model is used to study the effects of VP3.15 on a preclinical model of primary progressive multiple sclerosis.

  • Animals: Susceptible mouse strains (e.g., SJL/J) are used.

  • Virus Inoculation: Mice are intracerebrally inoculated with the Daniel's strain of TMEV to induce a persistent CNS infection leading to demyelination and progressive motor deficits.

  • Treatment: this compound is administered, for example, at a dose of 10 mg/kg daily via intraperitoneal injection, starting at a specific time point post-infection (e.g., 60 days).[3]

  • Assessment of Motor Function: Motor deficits are monitored using standardized scoring systems or automated activity cages that measure horizontal and vertical movements.[3]

  • Histological Analysis: At the end of the treatment period, spinal cord tissue is collected. Immunohistochemistry is performed to assess:

    • Demyelination: Using stains like Eriochrome Cyanine or antibodies against Myelin Basic Protein (MBP).

    • Oligodendrocyte Lineage: Using antibodies against markers for oligodendrocyte precursor cells (e.g., PDGFRα) and mature oligodendrocytes (e.g., CC1).

    • Neuroinflammation: Using antibodies against markers for microglia (e.g., Iba-1) and T-lymphocytes (e.g., CD4).[3][7]

Glioblastoma Orthotopic Xenograft Model

This model is used to evaluate the anti-tumor efficacy of VP3.15 in a brain tumor model.

  • Cell Lines: Human or mouse glioblastoma cell lines with known PTEN status (wild-type or deficient) are used.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.

  • Intracranial Tumor Implantation: A stereotactic apparatus is used to inject a specific number of glioblastoma cells into the brain of the mice.

  • Treatment: Once tumors are established (confirmed, for example, by bioluminescence imaging if cells are engineered to express luciferase), treatment with VP3.15 or vehicle control is initiated.

  • Tumor Growth Monitoring: Tumor progression is monitored in vivo using imaging techniques or by observing clinical signs.

  • Endpoint Analysis: At the end of the study, brains are harvested for histological and immunohistochemical analysis to determine tumor size, vascularity, and the composition of the tumor microenvironment.[5][6]

Signaling Pathways and Mechanisms of Action

Proposed Pro-Remyelinating Signaling Pathway

The dual inhibition of PDE7 and GSK-3 by VP3.15 is believed to synergistically promote remyelination through the following pathway:

remyelination_pathway VP315 VP3.15 PDE7 PDE7 VP315->PDE7 GSK3b GSK-3β VP315->GSK3b cAMP ↑ cAMP PDE7->cAMP | (degrades) OPC_diff Oligodendrocyte Precursor Cell Differentiation GSK3b->OPC_diff Inhibits PKA ↑ PKA cAMP->PKA GSK3b_p ↑ p-GSK-3β (Ser9) (Inactive) PKA->GSK3b_p GSK3b_p->OPC_diff Remyelination ↑ Remyelination OPC_diff->Remyelination

Caption: VP3.15 pro-remyelinating signaling pathway.

Proposed Anti-Tumor Signaling Pathway in Glioblastoma (PTEN Wild-Type)

In PTEN wild-type glioblastoma, VP3.15 is suggested to exert its anti-tumor effects by modulating the tumor microenvironment.

glioblastoma_pathway cluster_tumor_cell GBM Cell (PTEN wt) cluster_tme Tumor Microenvironment VP315 VP3.15 GSK3b GSK-3β VP315->GSK3b GAL9 ↓ GAL9 Production GSK3b->GAL9 Promotes Macrophages ↓ Pro-angiogenic Macrophages GAL9->Macrophages Recruits Vascularization ↓ Vascularization Macrophages->Vascularization Promotes TumorGrowth ↓ Tumor Growth Vascularization->TumorGrowth Supports

Caption: VP3.15 anti-tumor pathway in PTEN wt glioblastoma.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VP3.15 dihydrobromide
Reactant of Route 2
VP3.15 dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.